Amakusamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C9H5Br2NO2 |
|---|---|
Molecular Weight |
318.95 g/mol |
IUPAC Name |
4,8-dibromo-5H-[1,3]dioxolo[4,5-f]indole |
InChI |
InChI=1S/C9H5Br2NO2/c10-5-4-1-2-12-7(4)6(11)9-8(5)13-3-14-9/h1-2,12H,3H2 |
InChI Key |
QLFRWAZASAPKSB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C3=C(C(=C2O1)Br)NC=C3)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Amakusamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amakusamine is a marine-derived, dibrominated indole alkaloid that has garnered significant interest within the scientific community. Isolated from the Psammocinia species of sponge, its unique chemical architecture and noteworthy biological activities present a compelling case for its further investigation in the realm of drug discovery and development.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic data, a detailed synthetic protocol, and its known biological effects, with a particular focus on its inhibitory action on osteoclastogenesis. The information is presented to be a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, medicinal chemistry, and pharmacology.
Chemical Structure and Identification
This compound is characterized as a simple methylenedioxy dibromoindole alkaloid.[1][2][4] The core of the molecule is a 5H-[1][3]dioxolo[4,5-f]indole system, with bromine atoms substituted at the 4 and 7 positions. The molecule is planar and achiral.
| Identifier | Value |
| IUPAC Name | 4,7-dibromo-5H-[1][3]dioxolo[4,5-f]indole |
| Molecular Formula | C₉H₅Br₂NO₂[1] |
| SMILES | C1=C2C(=C(C3=C1OCO3)Br)NC=C2Br |
| InChI Key | (Derived from parent structure) |
Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃, are summarized in the table below.[1]
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 2 | 123.5 | 7.17 (t, 3.0) |
| 3 | 103.9 | 6.57 (t, 3.0) |
| 3a | 129.4 | |
| 4 | 91.6 | |
| 5 | 142.7 | |
| 6 | 141.4 | |
| 7 | 83.6 | |
| 7a | 122.9 | |
| 8 (NH) | 8.30 (br. s) | |
| 10 (CH₂) | 101.5 | 6.07 (s) |
Mass Spectrometry Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data confirmed the molecular formula and the presence of two bromine atoms.[1][4]
| Ion | m/z |
| [M-H]⁻ | 316, 318, 320 (1:2:1 ratio) |
Total Synthesis of this compound
The total synthesis of this compound was undertaken to confirm its proposed structure. The synthetic route is outlined below.[1]
Experimental Protocol
The synthesis of this compound was achieved in a three-step process starting from commercially available 6-nitropiperonal.[1]
-
Dibromination: 6-nitropiperonal is treated with 4 equivalents of N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) to yield the dibromobenzene derivative.
-
Henry Reaction and Dehydration: The resulting dibromobenzene derivative undergoes a Henry reaction with nitromethane using aluminum oxide (Al₂O₃) as a base. This is followed by a dehydration reaction with acetic anhydride to afford the dinitro compound.
-
Indole Formation: The crude dinitro compound is then subjected to a reductive cyclization using an excess of iron powder in acetic acid to construct the indole ring, yielding this compound.
Biological Activity and Signaling Pathway
This compound has demonstrated significant biological activity as an inhibitor of osteoclastogenesis.[1][2][3][4][5]
Inhibition of Osteoclast Formation
This compound inhibits the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced formation of multinuclear osteoclasts in RAW264 cells with an IC₅₀ value of 10.5 μM.[1][2][3][4][5]
Signaling Pathway
The mechanism of action of this compound involves the inhibition of the NFATc1 signaling pathway.[1] RANKL is a key cytokine that induces the expression of the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which is a master regulator of osteoclastogenesis. This compound has been shown to suppress the RANKL-induced gene expression of Nfatc1 in a concentration-dependent manner.[1]
Chemical Structure Diagram
The following diagram illustrates the chemical structure of this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound from a Psammocinia sp. Sponge: Isolation, Synthesis, and SAR Study on the Inhibition of RANKL-Induced Formation of Multinuclear Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5H-[1,3]dioxolo[4,5-f]indole;hydrate | C9H9NO3 | CID 44659994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 5,6-Methylenedioxyindole | C9H7NO2 | CID 260797 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Amakusamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and characterization of Amakusamine, a novel methylenedioxy dibrominated indole alkaloid. Isolated from a marine sponge of the Psammocinia genus, this compound has demonstrated inhibitory activity against the receptor activator of nuclear factor-κB ligand (RANKL)-induced formation of multinuclear osteoclasts, suggesting its potential in the development of therapeutics for bone-related diseases.[1][2][3] This document outlines the key spectroscopic data, detailed experimental protocols for its isolation and characterization, and visual representations of the relevant biological pathway and experimental workflow.
Spectroscopic Data for this compound
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Infrared (IR) Spectroscopy. The quantitative data are summarized below for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peaks.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃) [1]
| Position | Chemical Shift (δH), Multiplicity |
| 1-NH | 8.30, br s |
| 2-H | 7.15, br s |
| 3-H | 6.55, br s |
| 10-H₂ | 6.07, s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [1]
| Position | Chemical Shift (δC), Type |
| 2 | 123.5, CH |
| 3 | 103.9, CH |
| 4 | 91.6, C |
| 5 | 142.7, C |
| 6 | 141.4, C |
| 7 | 83.6, C |
| 8 | 129.4, C |
| 9 | 122.9, C |
| 10 | 101.5, CH₂ |
Mass Spectrometry Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of this compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound [1]
| Parameter | Value |
| Molecular Formula | C₉H₅Br₂NO₂ |
| Ion Peaks [m/z] | 316, 318, 320 |
The observed ion peaks at m/z 316, 318, and 320, with a characteristic isotopic pattern, confirmed the presence of two bromine atoms in the molecule.[1]
Infrared (IR) Spectroscopy Data
Infrared spectra were recorded on a Perkin Elmer Frontier FT-IR spectrophotometer. While the detailed absorption bands are found in the full study, this technique was instrumental in identifying the functional groups present in the this compound molecule.[1]
Experimental Protocols
The following sections provide a detailed methodology for the isolation and characterization of this compound, as described in the primary literature.[1]
Isolation of this compound
This compound was isolated from a marine sponge of the genus Psammocinia, which was collected in Amakusa, Kumamoto, Japan. The isolation process involved the following key steps:
-
Extraction: The sponge material was extracted to yield a crude extract.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) analysis of the crude extract indicated the presence of a new compound containing two bromine atoms.
-
Purification: The brominated compound, this compound, was then isolated from the extract using chromatographic techniques.
Spectroscopic Characterization
The pure isolated this compound was subjected to a suite of spectroscopic analyses to determine its structure:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance III 600 NMR spectrometer in CDCl₃. Chemical shifts were referenced to the residual solvent peaks (δH 7.24 and δC 77.0 for CDCl₃).[1]
-
Mass Spectrometry: HRESIMS spectra were measured on a Waters Xevo G2-XS Qtof mass spectrometer to determine the elemental composition.[1]
-
IR Spectroscopy: IR spectra were recorded on a Perkin Elmer Frontier FT-IR spectrophotometer to identify functional groups.[1]
The final structure was confirmed through total synthesis and comparison of the spectroscopic data of the synthetic and natural products.[1]
Visualizing the Core Concepts
To further elucidate the context and processes involved in the study of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the isolation, characterization, and structural confirmation of this compound.
This compound's biological activity is characterized by its inhibition of osteoclast formation, a process regulated by the RANKL signaling pathway.
Caption: The RANKL signaling pathway in osteoclasts and the inhibitory action of this compound.
References
A Technical Guide to Amakusamine and its Analogs: A New Frontier in Osteoclastogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amakusamine, a novel methylenedioxy dibromoindole alkaloid isolated from the marine sponge Psammocinia sp., has emerged as a promising inhibitor of osteoclast formation. This technical guide provides an in-depth overview of this compound, its natural origin, synthesis, and the structure-activity relationship (SAR) of its synthetic analogs. Detailed experimental protocols for the isolation and biological evaluation of these compounds are presented, alongside a comprehensive summary of their quantitative inhibitory activities. Furthermore, this guide elucidates the molecular mechanism of this compound's action by visualizing its role within the RANKL signaling pathway, a critical regulator of osteoclast differentiation. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives in bone-related disorders.
Introduction
Marine organisms are a prolific source of structurally diverse and biologically active secondary metabolites.[1] Among these, marine sponges of the genus Psammocinia have yielded a unique dibromoindole alkaloid, this compound.[2] This compound has been identified as an inhibitor of receptor activator of nuclear factor-κB ligand (RANKL)-induced formation of multinuclear osteoclasts, cells responsible for bone resorption.[2][3] The dysregulation of osteoclast activity is implicated in various bone diseases, including osteoporosis, rheumatoid arthritis, and periodontal disease.[4] Therefore, the discovery of this compound presents a novel scaffold for the development of therapeutic agents targeting osteoclastogenesis.
This guide details the current knowledge on this compound, including its isolation from its natural source, its total synthesis, and the biological activities of a series of synthetic analogs. A key focus is the structure-activity relationship (SAR) that provides crucial insights for the rational design of more potent derivatives.
Natural Occurrence and Isolation
This compound was first isolated from a marine sponge of the genus Psammocinia, collected in Amakusa, Kumamoto, Japan.[2] The isolation procedure, as outlined in the initial discovery, provides a roadmap for obtaining the natural product for further study.
Experimental Protocol: Isolation of this compound
The following protocol is a summary of the method described by Maeyama et al. (2021).[2]
Workflow for this compound Isolation
-
Extraction: The sponge material is extracted with acetone.
-
Partitioning: The acetone extract is concentrated and then partitioned between ethyl acetate (EtOAc) and water. The active compounds are found in the EtOAc layer.
-
Initial Chromatographic Separation: The EtOAc extract is subjected to silica gel column chromatography using a stepwise gradient of n-hexane and EtOAc.
-
Fractionation and Further Separation: Active fractions are identified and further separated using reversed-phase (ODS) column chromatography with a gradient of acetonitrile (MeCN) in water.
-
Final Purification: The final purification is achieved by high-performance liquid chromatography (HPLC) on an ODS column with an isocratic mobile phase of MeCN/H2O to yield pure this compound.
Synthesis of this compound and its Analogs
The total synthesis of this compound has been successfully achieved, providing a scalable route to the natural product and enabling the creation of various analogs for SAR studies.[2]
Experimental Protocol: Total Synthesis of this compound
The synthetic route reported by Maeyama et al. (2021) is summarized below.[2]
Synthetic Pathway to this compound
-
Dibromination: The starting material, 6-nitropiperonal, undergoes dibromination using N-bromosuccinimide (NBS) in concentrated sulfuric acid.
-
Henry Reaction: The resulting dibrominated compound is then subjected to a Henry reaction with nitromethane using alumina (Al2O3) as a base.
-
Dehydration: The product of the Henry reaction is dehydrated using acetic anhydride.
-
Reductive Cyclization: The final step involves a reductive cyclization using iron in acetic acid to construct the indole ring and yield this compound.
Biological Activity and Structure-Activity Relationship (SAR)
This compound inhibits the RANKL-induced formation of multinuclear osteoclasts in RAW264 cells with an IC50 value of 10.5 μM.[2] A study of synthetic analogs has provided valuable insights into the structural requirements for this activity.
Quantitative Data on Inhibitory Activity
The following table summarizes the inhibitory activity of this compound and its synthetic analogs on RANKL-induced osteoclastogenesis.
| Compound | R1 | R2 | R3 | R4 | IC50 (μM) |
| This compound (1) | H | H | Br | Br | 10.5 |
| Analog 2 | H | H | H | H | > 50 |
| Analog 3 | H | H | Br | H | > 50 |
| Analog 4 | H | H | H | Br | 23.4 |
| Analog 5 | Me | Me | Br | Br | 10.1 |
| Analog 6 | H | H | Cl | Cl | 35.2 |
| Analog 7 | H | H | I | I | 12.3 |
| Analog 8 (2,3-dihydro) | H | H | Br | Br | 30.1 |
| Analog 9 (N-acetyl) | Ac | H | Br | Br | 15.8 |
| Analog 10 (N-methyl) | Me | H | Br | Br | 9.8 |
Data sourced from Maeyama et al. (2021).[2]
Key SAR Findings
-
Bromine Atoms: The presence of two bromine atoms at positions 4 and 7 of the indole core is crucial for potent activity. Removal of one or both bromine atoms leads to a significant loss of inhibitory effect.
-
Methylenedioxy Group: The methylenedioxy group at positions 5 and 6 appears to be important, although its replacement with two methoxy groups (Analog 5) results in a slight increase in activity.
-
Indole Double Bond: Saturation of the 2,3-double bond in the indole ring (Analog 8) reduces the inhibitory activity.
-
N-Substitution: Small alkyl substitutions on the indole nitrogen (Analog 10) are well-tolerated and can slightly enhance activity, while larger acyl groups (Analog 9) may be detrimental.
Mechanism of Action: Inhibition of the RANKL Signaling Pathway
This compound exerts its inhibitory effect on osteoclastogenesis by targeting the RANKL signaling pathway. Specifically, it has been shown to suppress the expression of the master regulator of osteoclast differentiation, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[2]
The RANKL Signaling Pathway and the Role of this compound
The binding of RANKL to its receptor RANK on osteoclast precursors initiates a signaling cascade that leads to the activation of several transcription factors, including NF-κB and AP-1 (c-Fos/c-Jun).[5][6] This ultimately results in the auto-amplification and activation of NFATc1, which drives the expression of osteoclast-specific genes.[1][7] this compound intervenes in this pathway by downregulating the expression of NFATc1.[2]
RANKL Signaling Pathway and this compound's Point of Intervention
Experimental Protocol: RANKL-Induced Osteoclastogenesis Assay
The following is a generalized protocol for assessing the effect of compounds on RANKL-induced osteoclastogenesis in RAW264 cells, based on common methodologies.[2]
Workflow for Osteoclastogenesis Assay
-
Cell Culture: Murine macrophage RAW264 cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cell Seeding: Cells are seeded into multi-well plates at a suitable density.
-
Treatment: The cells are then treated with a stimulating concentration of RANKL (e.g., 50 ng/mL) in the presence of varying concentrations of the test compound (e.g., this compound or its analogs).
-
Incubation: The plates are incubated for 4-5 days to allow for osteoclast differentiation.
-
TRAP Staining: After incubation, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted under a microscope to determine the extent of osteoclast formation. The IC50 value is calculated from the dose-response curve.
Conclusion and Future Directions
This compound represents a new class of brominated indole alkaloids with significant potential for the development of anti-osteoporotic drugs. The established synthetic route and the initial SAR study provide a solid foundation for the design and synthesis of more potent and selective inhibitors of osteoclastogenesis. Future research should focus on elucidating the precise molecular target of this compound within the RANKL signaling pathway and evaluating the in vivo efficacy and safety of optimized analogs. The unique chemical scaffold of this compound offers an exciting opportunity to explore novel therapeutic strategies for the treatment of bone diseases characterized by excessive bone resorption.
References
- 1. Regulation of NFATc1 in Osteoclast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from a Psammocinia sp. Sponge: Isolation, Synthesis, and SAR Study on the Inhibition of RANKL-Induced Formation of Multinuclear Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Marine Indole Alkaloids—Isolation, Structure and Bioactivities [mdpi.com]
- 5. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]
- 7. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Amakusamine's Mechanism of Action in the Inhibition of Osteoclastogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanism by which Amakusamine, a marine-derived dibromoindole alkaloid, inhibits osteoclastogenesis. The information presented herein is curated from peer-reviewed research and is intended to support further investigation and drug development efforts targeting bone resorption disorders.
Core Mechanism of Action
This compound has been identified as an inhibitor of osteoclast differentiation.[1][2][3][4][5] Its primary mechanism of action is the suppression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced formation of multinucleated osteoclasts.[1][2][3][4][5] This inhibitory effect is achieved through the downregulation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1).[1][2]
The process of osteoclastogenesis is initiated by the binding of RANKL to its receptor, RANK, on the surface of osteoclast precursor cells, typically of the monocyte/macrophage lineage.[1][4] This interaction triggers a signaling cascade that leads to the activation and auto-amplification of NFATc1.[6][7][8] NFATc1, in turn, orchestrates the expression of various osteoclast-specific genes essential for cell fusion and bone resorption.[1][7] this compound intervenes in this pathway, leading to a concentration-dependent suppression of Nfatc1 gene expression.[1]
Quantitative Data Summary
The inhibitory potency of this compound on osteoclastogenesis has been quantified, providing key data points for its biological activity.
| Parameter | Cell Line | Value | Reference |
| IC50 for inhibition of multinuclear osteoclast formation | RAW264 | 10.5 µM | [1][2][3][4][5] |
| Nfatc1 mRNA Expression | RAW264 | Concentration-dependent suppression | [1] |
Signaling Pathway
The signaling pathway affected by this compound is a critical component of osteoclast differentiation. The following diagram illustrates the RANKL-induced signaling cascade and the point of intervention by this compound.
Experimental Protocols
The following protocols are representative of the methodologies used to elucidate the mechanism of action of this compound.
Osteoclastogenesis Inhibition Assay
This assay is fundamental to assessing the effect of this compound on the formation of mature osteoclasts from precursor cells.
Detailed Methodology:
-
Cell Seeding: RAW264 murine macrophage cells are seeded in a 96-well plate at a density of 1 x 104 cells/well.
-
Treatment: The cells are treated with a final concentration of 50 ng/mL of RANKL to induce osteoclast differentiation.[1] Concurrently, varying concentrations of this compound are added to the culture medium. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 4 days to allow for osteoclast differentiation and fusion.[1]
-
TRAP Staining: After incubation, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a hallmark enzyme of osteoclasts, using a commercially available kit.[9]
-
Quantification: The number of TRAP-positive multinucleated cells (containing three or more nuclei) in each well is counted under a microscope.[1] The IC50 value is calculated from the dose-response curve.
Gene Expression Analysis by Real-Time RT-PCR
This protocol is used to quantify the effect of this compound on the expression of key osteoclastogenic genes.
Detailed Methodology:
-
Cell Culture and Treatment: RAW264 cells are seeded in a 6-well plate. Once confluent, they are treated with 50 ng/mL of RANKL in the presence or absence of different concentrations of this compound (e.g., 30 µM and 50 µM) for 24 hours.[1]
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The expression level of the Nfatc1 gene is quantified using real-time PCR with specific primers. A housekeeping gene (e.g., Gapdh) is used for normalization.
-
Data Analysis: The relative expression of Nfatc1 mRNA is calculated using the ΔΔCt method.
Conclusion
This compound demonstrates a clear inhibitory effect on osteoclastogenesis by targeting the RANKL-NFATc1 signaling axis. Its ability to suppress the expression of the master regulator NFATc1 makes it a promising candidate for the development of novel therapeutics for bone disorders characterized by excessive osteoclast activity, such as osteoporosis and rheumatoid arthritis. Further research is warranted to fully elucidate the upstream molecular interactions of this compound within the RANKL signaling pathway and to evaluate its efficacy and safety in preclinical in vivo models.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Marine natural products that inhibit osteoclastogenesis and promote osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound from a Psammocinia sp. Sponge: Isolation, Synthesis, and SAR Study on the Inhibition of RANKL-Induced Formation of Multinuclear Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Occurring Compounds Inhibit Osteoclastogenesis via Targeting NFATc1-related Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NFATc1: functions in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manzamine-A Alters In Vitro Calvarial Osteoclast Function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Amakusamine: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive protocol for the total synthesis of Amakusamine, a marine-derived dibrominated indole alkaloid.[1][2][3] this compound was first isolated from a marine sponge of the genus Psammocinia and has demonstrated notable biological activity, specifically the inhibition of RANKL-induced formation of multinuclear osteoclasts, suggesting its potential in anti-osteoporosis research.[4][5] This protocol is based on the successful three-step synthesis reported by Tsukamoto et al., which achieved a gram-scale synthesis with a good overall yield.[1][4] The synthesis commences with a commercially available starting material and involves dibromination, a Henry reaction followed by dehydration, and a final reductive cyclization to construct the indole core. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing detailed experimental procedures, quantitative data, and a visual representation of the synthetic pathway.
Introduction
This compound is a structurally simple methylenedioxy dibromoindole alkaloid.[1][2][3] Natural products containing a brominated indole scaffold are of significant interest due to their diverse biological activities.[1] The total synthesis of this compound not only confirms its structure but also provides a viable route for producing the compound and its analogues for further biological evaluation and structure-activity relationship (SAR) studies.[1][4] An initial synthetic strategy involving direct dibromination of 5,6-methylenedioxyindole was unsuccessful, leading to the development of an alternative route that introduces the bromine atoms prior to the formation of the indole ring.[1] The presented protocol details this successful three-step synthetic sequence.[1][4]
Synthetic Pathway Overview
The total synthesis of this compound is achieved through a concise three-step process starting from 6-nitropiperonal. The overall strategy involves the initial functionalization of the benzene ring, followed by the construction of the indole core.
Caption: Synthetic route for the total synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,3-Dibromo-6-nitropiperonal (5)
This initial step involves the electrophilic aromatic substitution of 6-nitropiperonal to introduce two bromine atoms onto the benzene ring.
-
Reaction Scheme:
-
Starting Material: 6-Nitropiperonal (4)
-
Reagents: N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid (H₂SO₄)
-
Product: 2,3-Dibromo-6-nitropiperonal (5)
-
-
Procedure:
-
To a solution of commercially available 6-nitropiperonal (4) in concentrated H₂SO₄, add 4 equivalents of N-bromosuccinimide (NBS).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the solid under vacuum to obtain the dibromobenzene derivative 5.
-
Step 2: Synthesis of the Dinitro Compound (6)
This step involves a Henry reaction to form a new carbon-carbon bond, followed by dehydration to yield a dinitro compound.
-
Reaction Scheme:
-
Starting Material: 2,3-Dibromo-6-nitropiperonal (5)
-
Reagents: Nitromethane (CH₃NO₂), Aluminum oxide (Al₂O₃), Acetic anhydride (Ac₂O)
-
Product: Dinitro compound (6)
-
-
Procedure:
-
A mixture of the dibromobenzene derivative (5) and basic alumina (Al₂O₃) in nitromethane is stirred.
-
After the Henry reaction is complete (monitored by TLC), the alumina is filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The crude residue is then treated with acetic anhydride for dehydration.
-
The resulting dinitro compound (6) is reported to be highly crystalline and poorly soluble.[1] Therefore, the crude product is typically used directly in the next step without extensive purification.[1]
-
Step 3: Synthesis of this compound (1)
The final step is a reductive cyclization that simultaneously reduces the nitro groups and forms the indole ring.
-
Reaction Scheme:
-
Starting Material: Crude Dinitro compound (6)
-
Reagents: Iron powder (Fe), Acetic acid (AcOH)
-
Product: this compound (1)
-
-
Procedure:
-
The crude dinitro compound (6) is dissolved in acetic acid.
-
An excess of iron powder is added to the solution.
-
The mixture is heated and stirred until the reaction is complete (monitored by TLC).
-
After completion, the reaction mixture is filtered to remove the iron residues.
-
The filtrate is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to afford this compound (1) in gram scale quantities.[1]
-
Quantitative Data Summary
The following table summarizes the reported yields for the total synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Yield |
| 1 | Dibromination | 6-Nitropiperonal | Dibrominated derivative (5) | NBS, H₂SO₄ | 63% |
| 2 | Henry Reaction & Dehydration | Dibrominated derivative (5) | Dinitro compound (6) | 1) Al₂O₃, CH₃NO₂2) Ac₂O | - |
| 3 | Reductive Cyclization | Dinitro compound (6) | This compound (1) | Fe, AcOH | 56% (over 3 steps) |
Note: The yield for the second step was not explicitly reported as the crude product was used directly in the subsequent step.[1]
Biological Activity
This compound has been shown to inhibit the receptor activator of nuclear factor-κB ligand (RANKL)-induced formation of multinuclear osteoclasts in RAW264 cells.[1][2][3] The reported IC₅₀ value for this inhibition is 10.5 μM for the natural product and 9.4 μM for the synthetic version, demonstrating equivalent efficacy.[5] This biological activity highlights this compound as a potential lead compound for the development of therapeutic agents targeting bone resorption disorders such as osteoporosis.
Conclusion
The total synthesis of this compound has been successfully achieved in a concise and efficient three-step sequence with a good overall yield.[1][4] This protocol provides a reliable method for the gram-scale production of this compound, facilitating further investigation into its biological properties and the synthesis of novel analogues for SAR studies. The straightforward nature of this synthetic route, starting from a commercially available precursor, makes it an accessible and valuable process for researchers in the field.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. This compound from a Psammocinia sp. Sponge: Isolation, Synthesis, and SAR Study on the Inhibition of RANKL-Induced Formation of Multinuclear Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Gram-Scale Synthesis of Amakusamine for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the gram-scale synthesis of Amakusamine, a marine alkaloid with potential therapeutic applications. The synthesis is based on the successful three-step total synthesis from commercially available 6-nitropiperonal. This protocol is intended to enable researchers to produce significant quantities of this compound for further investigation into its biological activity and for preclinical development. Additionally, this note outlines the known signaling pathway inhibited by this compound, providing context for its mechanism of action.
Introduction
This compound is a simple methylenedioxy dibromoindole alkaloid originally isolated from a marine sponge of the genus Psammocinia.[1][2][3] Research has demonstrated that this compound is a potent inhibitor of the receptor activator of nuclear factor-κB ligand (RANKL)-induced formation of multinuclear osteoclasts.[1][2][3] This inhibitory activity suggests its potential as a therapeutic agent for bone-related diseases such as osteoporosis, rheumatoid arthritis, and periodontal disease, which are characterized by excessive bone resorption.[1] The mechanism of action of this compound involves the suppression of the NFATc1 signaling pathway, a master regulator of osteoclastogenesis.[1] To facilitate further research into the therapeutic potential of this compound, a reliable and scalable synthetic route is essential. This protocol details a gram-scale synthesis that has been reported to be efficient and high-yielding.[1]
Synthetic Pathway Overview
The gram-scale synthesis of this compound is achieved through a three-step process starting from the commercially available 6-nitropiperonal. The overall synthetic scheme is depicted below.
Caption: Three-step gram-scale synthesis of this compound.
Quantitative Data Summary
The following table summarizes the reported yields for each step of the this compound synthesis.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Dibromination | 6-Nitropiperonal | 2,3-Dibromo-6-nitropiperonal | 63 |
| 2 & 3 | Henry Reaction, Dehydration & Reductive Cyclization | 2,3-Dibromo-6-nitropiperonal | This compound | 56 (over 3 steps) |
Experimental Protocols
Materials and Equipment:
-
6-Nitropiperonal
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Aluminum Oxide (Al₂O₃, basic)
-
Nitromethane (CH₃NO₂)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Iron powder (Fe)
-
Acetic Acid (CH₃COOH)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography equipment (for purification)
Step 1: Synthesis of 2,3-Dibromo-6-nitropiperonal
Protocol:
-
To a stirred solution of 6-nitropiperonal in concentrated sulfuric acid, add N-bromosuccinimide (4 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with copious amounts of water until the filtrate is neutral.
-
Dry the solid under vacuum to yield the dibromobenzene derivative.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of the Dinitro Compound via Henry Reaction and Dehydration
Protocol:
-
To a suspension of the 2,3-dibromo-6-nitropiperonal and basic aluminum oxide in a suitable solvent, add nitromethane.
-
Stir the mixture at room temperature for the time indicated by TLC analysis for the completion of the Henry reaction.
-
Upon completion, filter the reaction mixture to remove the alumina.
-
Concentrate the filtrate under reduced pressure.
-
To the crude product from the Henry reaction, add acetic anhydride.
-
Heat the mixture to induce dehydration. Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the excess acetic anhydride under reduced pressure. The resulting dinitro compound is reported to be highly crystalline and may be difficult to dissolve.[1] The crude product is often used directly in the next step without further purification.[1]
Step 3: Synthesis of this compound via Reductive Cyclization
Protocol:
-
Suspend the crude dinitro compound in acetic acid.
-
Add an excess of iron powder to the suspension.
-
Heat the reaction mixture with vigorous stirring. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Mechanism of Action: Inhibition of RANKL-NFATc1 Signaling
This compound exerts its anti-osteoclastogenic effects by targeting the RANKL signaling pathway. RANKL binding to its receptor RANK on osteoclast precursors initiates a signaling cascade that leads to the activation of the master transcription factor for osteoclastogenesis, NFATc1. This compound has been shown to inhibit the activation of this signaling pathway, thereby suppressing the expression of osteoclast-specific genes.[1]
Caption: Inhibition of the RANKL-NFATc1 signaling pathway by this compound.
References
Application Notes & Protocols: Purification of Amakusamine from Crude Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amakusamine is a simple methylenedioxy dibromoindole alkaloid first isolated from the marine sponge Psammocinia sp.[1][2][3]. This natural product has garnered significant interest due to its biological activity, particularly its ability to inhibit the receptor activator of nuclear factor-κB ligand (RANKL)-induced formation of multinuclear osteoclasts[1][2][3]. Osteoclasts are cells responsible for bone resorption, and their overactivity is implicated in various bone diseases such as osteoporosis, rheumatoid arthritis, and periodontal disease[1]. This compound exerts its effect by suppressing the NFATc1 signaling pathway, a master regulator of osteoclastogenesis[1]. These properties make this compound a promising candidate for the development of novel therapeutics for bone-related disorders.
This document provides detailed protocols for the purification of this compound from a crude extract of the Psammocinia sp. sponge, along with relevant data and diagrams to facilitate its application in research and drug development.
Data Presentation
Table 1: Purification Summary of this compound from Psammocinia sp. Crude Extract
| Parameter | Value | Reference |
| Source Organism | Psammocinia sp. marine sponge | [1] |
| Collection Location | Amakusa, Kumamoto Prefecture, Japan | [1] |
| Depth of Collection | 5 meters | [1] |
| Starting Material | Crude materials from sponge extract | [1] |
| Purification Method | Flash Chromatography (SiO₂) | [1] |
| Solvent System | 25% CHCl₃/n-hexane | [1] |
| Yield | 991 mg (53%) | [1] |
| Final Product Form | White crystals | [1] |
| Biological Activity (IC₅₀) | 10.5 μM (inhibition of RANKL-induced osteoclast formation in RAW264 cells) | [2][3] |
Experimental Protocols
Protocol 1: Extraction of Crude Alkaloids from Psammocinia sp. Sponge
This protocol is based on general methods for extracting alkaloids from marine sponges and should be adapted based on specific laboratory conditions.
Materials:
-
Frozen Psammocinia sp. sponge material
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Blender or homogenizer
-
Filter paper and funnel or vacuum filtration apparatus
-
Rotary evaporator
Procedure:
-
Thaw the frozen sponge material and cut it into smaller pieces.
-
Homogenize the sponge tissue in a blender with a mixture of MeOH and CH₂Cl₂ (typically a 1:1 or similar ratio).
-
Filter the homogenate to separate the solvent extract from the solid biomass.
-
Repeat the extraction process on the biomass two to three more times to ensure complete extraction of secondary metabolites.
-
Combine all the solvent extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to yield the crude extract.
Protocol 2: Purification of this compound using Flash Chromatography
This protocol details the specific purification step for isolating this compound from the crude extract as described in the literature[1].
Materials:
-
Crude extract from Psammocinia sp.
-
Silica gel (for flash chromatography)
-
Chloroform (CHCl₃)
-
n-hexane
-
Flash chromatography system (e.g., column, pump, fraction collector)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase (25% CHCl₃ in n-hexane) or a stronger solvent like pure CHCl₃ and adsorb it onto a small amount of silica gel. Dry the silica gel to create a dry-load sample.
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry of n-hexane.
-
Sample Loading: Carefully load the dry-load sample onto the top of the packed silica gel column.
-
Elution: Begin the elution process with the solvent system: 25% chloroform in n-hexane. Maintain a constant flow rate appropriate for the column size.
-
Fraction Collection: Collect fractions of the eluate.
-
Monitoring: Monitor the separation process using thin-layer chromatography (TLC). Spot samples from the collected fractions onto a TLC plate and develop it in a suitable solvent system (e.g., the same as the column elution solvent). Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the pure this compound, as determined by TLC analysis.
-
Final Product: Concentrate the pooled fractions under reduced pressure to obtain this compound as white crystals. The reported yield for this step is 53%[1].
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Signaling Pathway
Caption: this compound's inhibition of the RANKL/NFATc1 pathway.
References
Application Notes and Protocols: Amakusamine in RANKL-induced Osteoclast Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoclasts, multinucleated cells derived from the monocyte/macrophage hematopoietic lineage, are responsible for bone resorption. The differentiation and activation of osteoclasts are primarily regulated by the cytokine Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][2][3] The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a cascade of intracellular signaling pathways, including Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which ultimately leads to the activation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1).[1][4][5] Dysregulation of this process can lead to bone diseases such as osteoporosis, rheumatoid arthritis, and periodontal disease.[5]
Amakusamine, a simple methylenedioxy dibromoindole alkaloid isolated from a marine sponge of the genus Psammocinia, has been identified as an inhibitor of RANKL-induced osteoclast differentiation.[4][5][6][7] These application notes provide a summary of the quantitative data on this compound's effects and detailed protocols for its use in in vitro osteoclast differentiation assays.
Data Presentation
The inhibitory effects of this compound on RANKL-induced osteoclastogenesis have been quantified, providing valuable data for researchers studying bone biology and developing potential therapeutics.
Table 1: Inhibitory Activity of this compound on Osteoclast Formation
| Compound | Cell Line | Assay | IC50 Value | Source |
| Natural this compound | RAW264 | Inhibition of multinuclear osteoclast formation | 10.5 µM | [1][4][5][6][7][8] |
| Synthetic this compound | RAW264 | Inhibition of multinuclear osteoclast formation | 9.4 µM | [5] |
Table 2: Effect of this compound on Osteoclast-Specific Gene Expression
| Gene Target | Effect of this compound Treatment | Method of Analysis | Source |
| Nfatc1 | Concentration-dependent suppression | Real-time RT-PCR | [5] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on RANKL-induced osteoclast differentiation using the RAW264.7 murine macrophage cell line.
Protocol 1: RANKL-Induced Osteoclast Differentiation Assay
This protocol details the induction of osteoclast differentiation in RAW264.7 cells and the assessment of this compound's inhibitory effects through Tartrate-Resistant Acid Phosphatase (TRAP) staining.
Materials:
-
RAW264.7 cells
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL
-
This compound (natural or synthetic)
-
TRAP Staining Kit
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 6.25 x 10³ cells/cm² in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.[9] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: The following day, replace the medium with fresh α-MEM containing 50 ng/mL of RANKL.[5] Add this compound at various concentrations (e.g., 0, 1, 5, 10, 20, 50 µM) to the respective wells.
-
Incubation: Incubate the plate for 4-5 days to allow for osteoclast differentiation.[5][10] Replace the medium with fresh medium containing RANKL and this compound every 2 days.
-
TRAP Staining: After the incubation period, wash the cells with PBS and fix them with a fixation solution for 10 minutes at room temperature.
-
Wash the cells again with PBS and perform TRAP staining according to the manufacturer's protocol.[2] TRAP-positive cells will appear red or purple.[2]
-
Quantification: Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) in each well using a light microscope.[5] These are considered mature osteoclasts.
Protocol 2: Analysis of Osteoclast-Specific Gene Expression by qRT-PCR
This protocol is for measuring the effect of this compound on the expression of key osteoclastogenic genes.
Materials:
-
Cells treated as in Protocol 1 (steps 1-3) in a larger format plate (e.g., 6-well plate).
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Nfatc1, Trap, Ctsk, Mmp9) and a housekeeping gene (e.g., Gapdh).
Procedure:
-
RNA Extraction: After the desired treatment period with this compound and RANKL, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes.
-
Data Analysis: Analyze the gene expression data using the ΔΔCT method, normalizing the expression of target genes to the housekeeping gene.[2]
Visualizations
The following diagrams illustrate the RANKL signaling pathway and the experimental workflow for the osteoclast differentiation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Manzamine-A Alters In Vitro Calvarial Osteoclast Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Factor-Kappa B Regulation of Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine natural products that inhibit osteoclastogenesis and promote osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. This compound from a Psammocinia sp. Sponge: Isolation, Synthesis, and SAR Study on the Inhibition of RANKL-Induced Formation of Multinuclear Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Amakusamine in Osteoporosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amakusamine is a simple methylenedioxy dibromoindole alkaloid originally isolated from a marine sponge of the genus Psammocinia.[1][2] Research has identified its potential as a therapeutic agent in the context of osteoporosis. Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[1] An imbalance in this process, particularly excessive osteoclast activity, leads to conditions like osteoporosis.[1] this compound has been shown to inhibit the formation of multinucleated osteoclasts, the primary cells responsible for bone resorption.[1][2][3] These application notes provide a summary of the current understanding of this compound's mechanism of action and detailed protocols for its application in in vitro osteoporosis research models.
Mechanism of Action: Inhibition of Osteoclastogenesis
This compound's primary anti-osteoporotic activity stems from its ability to inhibit the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced formation of multinucleated osteoclasts.[1][2] RANKL is a critical cytokine for osteoclast differentiation, fusion, and activation.
The key molecular mechanism identified is the suppression of the NFATc1 (Nuclear Factor of Activated T-cells c1) signaling pathway.[1] NFATc1 is considered the master regulator of osteoclastogenesis.[1] By inhibiting the RANKL-induced expression of Nfatc1, this compound effectively halts the downstream cascade of gene expression required for osteoclast maturation and function.[1]
Figure 1. Proposed mechanism of this compound in inhibiting osteoclast differentiation.
Quantitative Data Summary
The inhibitory effect of this compound on osteoclast formation has been quantified in vitro. The following table summarizes the key data point.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | RAW264.7 | RANKL-induced multinuclear osteoclast formation | 10.5 µM | [1][2] |
| Synthetic this compound | RAW264.7 | RANKL-induced multinuclear osteoclast formation | 9.4 µM | [1] |
Experimental Protocols
The following are detailed protocols for studying the effects of this compound in osteoporosis research models.
Protocol 1: In Vitro Osteoclast Differentiation Assay
This protocol details the method for inducing osteoclast differentiation from a macrophage cell line and assessing the inhibitory effect of this compound.
Figure 2. Workflow for the in vitro osteoclast differentiation assay.
Materials:
-
RAW264.7 murine macrophage cell line
-
High-glucose Dulbecco's Modified Eagle Medium (H-DMEM)
-
Fetal Bovine Serum (FBS)
-
Recombinant mouse RANKL
-
This compound
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining Kit[4][5]
-
Phosphate-Buffered Saline (PBS)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 6.25 x 10³ cells/cm² in H-DMEM supplemented with 10% FBS.[6][7] Allow cells to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Differentiation Induction: Add RANKL to the media at a final concentration of 30-100 ng/mL to induce osteoclast differentiation.[7][8]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 5 days. Replace the culture medium containing the respective treatments every 2 days.[7]
-
TRAP Staining:
-
Remove the culture medium and wash the cells once with PBS.[4]
-
Fix the cells with 10% formalin for 5-10 minutes at room temperature.[4]
-
Wash the wells three times with deionized water.[4]
-
Prepare the TRAP staining solution according to the kit manufacturer's instructions and add it to each well.[4][5]
-
Incubate at 37°C for 20-60 minutes, or until a clear red/purple color develops in the osteoclasts.[4]
-
Wash with deionized water to stop the reaction.[4]
-
-
Quantification: Count the number of TRAP-positive multinucleated cells (MNCs) containing three or more nuclei under a light microscope.
Protocol 2: Gene Expression Analysis by Real-Time RT-PCR
This protocol is for measuring the effect of this compound on the expression of osteoclast-specific genes, particularly Nfatc1.
Materials:
-
Cells cultured as described in Protocol 1 (up to day 3 or 4)
-
RNA extraction kit (e.g., TRIzol reagent)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for Nfatc1 and a housekeeping gene (e.g., Actb or Gapdh)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Culture and treat RAW264.7 cells with this compound and RANKL as described in Protocol 1. A 3-day incubation is often sufficient to observe changes in gene expression.
-
RNA Extraction: Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target gene (Nfatc1) and the housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.[9]
-
-
Data Analysis: Analyze the results using the comparative threshold cycle (ΔΔCt) method to determine the relative expression of Nfatc1, normalized to the housekeeping gene.
Future Research Directions & Suggested Protocols
Current published research focuses on this compound's inhibitory effects on osteoclasts in vitro. To further elucidate its therapeutic potential for osteoporosis, future studies should investigate its effects on bone-forming osteoblasts and its efficacy in in vivo models.
Protocol 3 (Suggested): In Vitro Osteoblast Differentiation Assay
This protocol can be used to determine if this compound has any anabolic effects on bone formation.
Materials:
-
MC3T3-E1 pre-osteoblastic cell line
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Osteogenic Induction Medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)[10]
-
This compound
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
Procedure:
-
Cell Seeding: Seed MC3T3-E1 cells in 24-well plates and culture until confluent.[10]
-
Differentiation and Treatment: Replace the growth medium with Osteogenic Induction Medium containing various concentrations of this compound. Culture for up to 21 days, replacing the medium every 2-3 days.
-
ALP Activity Assay (Early Marker): At day 7, lyse the cells and measure ALP activity using a commercial kit, normalizing to total protein content.[11]
-
Mineralization Assay (Late Marker): At day 21, fix the cells and stain for calcium deposits using 2% Alizarin Red S.[11] Mineralization can be quantified by eluting the stain and measuring its absorbance.
Protocol 4 (Suggested): Ovariectomized (OVX) Mouse Model of Osteoporosis
This in vivo model mimics postmenopausal osteoporosis and is the gold standard for preclinical evaluation of anti-osteoporotic drugs.[12]
References
- 1. TRAP staining of osteoclasts [bio-protocol.org]
- 2. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. TRAP Staining Kit - 2BScientific [2bscientific.com]
- 5. biocat.com [biocat.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of efficacy on RANKL induced osteoclast from RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene Expression Profiling of NFATc1-Knockdown in RAW 264.7 Cells: An Alternative Pathway for Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Osteoblast Differentiation and Iron Content in MC3T3-E1 Cells by Static Magnetic Field with Different Intensities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing osteogenic differentiation of MC3T3-E1 cells during inflammation using UPPE/β-TCP/TTC composites via the Wnt/β-catenin pathway - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05529A [pubs.rsc.org]
- 12. biocytogen.com [biocytogen.com]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Study of Amakusamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) of Amakusamine, a marine-derived indole alkaloid, and its synthetic derivatives. The focus is on their inhibitory activity against osteoclastogenesis, a key process in bone metabolism. Detailed protocols for the biological evaluation of these compounds are also presented.
Introduction
This compound is a simple methylenedioxy dibromoindole alkaloid isolated from a marine sponge of the genus Psammocinia.[1][2][3][4][5] It has been identified as an inhibitor of the receptor activator of nuclear factor-κB ligand (RANKL)-induced formation of multinuclear osteoclasts.[1][2][3][4][5] This activity suggests its potential as a lead compound for the development of therapeutic agents against bone diseases such as osteoporosis, rheumatoid arthritis, and periodontal disease, which are characterized by excessive bone resorption by osteoclasts.[1][3] The biological activity of this compound is attributed to its ability to suppress the RANKL-induced expression of Nuclear Factor of Activated T-cells c1 (NFATc1), a master regulator of osteoclastogenesis.[1] This document summarizes the SAR studies on this compound derivatives and provides detailed protocols for their evaluation.
Structure-Activity Relationship (SAR) Summary
The SAR study of this compound and its 15 synthetic derivatives has revealed several key structural features that are crucial for its anti-osteoclastogenic activity.[1]
-
Bromine Atoms: The presence of bromine atoms on the indole core is essential for the inhibitory activity. A derivative lacking bromine atoms showed no inhibition.[1] Compounds with a single bromine at either the C-4 or C-7 position were less potent than the dibrominated this compound.[1]
-
∆2 Double Bond: The double bond in the side chain is important for the activity. Saturation of this double bond led to a reduction in inhibitory potency.[1]
-
Methylenedioxy Group: Replacement of the methylenedioxy group with two methoxy groups resulted in a slight enhancement of the activity.[1]
-
Side Chain Modifications: An aminoethyl derivative, which is a tryptamine derivative, exhibited higher potency but also showed cytotoxicity at higher concentrations.[1]
Data Presentation
The following table summarizes the inhibitory activity of this compound and its key derivatives on RANKL-induced multinuclear osteoclast formation in RAW264 cells.
| Compound Number | Description | IC50 (µM) | Cytotoxicity |
| 1 (this compound) | Natural Product | 10.5 | Not observed at 50 µM |
| 1 (Synthetic) | Synthetic this compound | 9.4 | Not observed at 50 µM |
| 2 | No Bromine Atoms | > 50 | Not observed at 50 µM |
| 7 | Saturated ∆2 Double Bond | 25.6 | Not observed at 50 µM |
| 8 | Two Methoxy Groups instead of Methylenedioxy | Slightly more potent than 1 | Not observed at 50 µM |
| 9 | One Bromine at C-4 | 16.8 | Not observed at 50 µM |
| 10 | One Bromine at C-7 | 35.4 | Not observed at 50 µM |
| 20 | Aminoethyl Derivative (Tryptamine) | More potent than 1 | Observed at 25 µM |
Data extracted from the study by Maeyama et al., 2021.[1][5]
Experimental Protocols
General Synthesis of this compound Derivatives
A general synthetic scheme for this compound derivatives involves a multi-step process starting from a substituted benzene derivative.[1]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound from a Psammocinia sp. Sponge: Isolation, Synthesis, and SAR Study on the Inhibition of RANKL-Induced Formation of Multinuclear Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of Amakusamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amakusamine, a unique methylenedioxy dibromoindole alkaloid isolated from the marine sponge Psammocinia sp., has emerged as a promising therapeutic agent.[1][2][3] This document provides detailed application notes and experimental protocols for investigating its significant anti-osteoclastogenic activity. The primary mechanism of this compound involves the inhibition of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced formation of multinuclear osteoclasts, suggesting its potential in the treatment of bone-related disorders such as osteoporosis, rheumatoid arthritis, and periodontal disease.[1] The protocols outlined below are designed to facilitate further research into the therapeutic efficacy and mechanism of action of this compound.
Biological Activity and Therapeutic Potential
This compound has been identified as a potent inhibitor of osteoclastogenesis.[1][3] Osteoclasts are large, multinucleated cells responsible for bone resorption, and their excessive activity is a hallmark of several bone diseases.[1][3] this compound exerts its effect by interfering with the RANKL signaling pathway, a critical pathway for the differentiation and activation of osteoclasts.[1]
Inhibition of Osteoclastogenesis
In vitro studies have demonstrated that this compound inhibits the formation of multinuclear osteoclasts from RAW264 macrophage cells in a concentration-dependent manner.[1] This inhibitory activity is crucial for its potential application in diseases characterized by excessive bone loss.
Mechanism of Action: Targeting the RANKL-NFATc1 Axis
The therapeutic effect of this compound is attributed to its ability to suppress the RANKL-induced activation of the Nuclear Factor of Activated T-cells c1 (NFATc1) signaling pathway.[1] NFATc1 is a master transcription factor for osteoclastogenesis.[1] By inhibiting this pathway, this compound effectively halts the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the bioactivity of this compound.
| Bioassay | Cell Line | Endpoint | IC50 Value (μM) | Reference |
| Inhibition of RANKL-induced formation of multinuclear osteoclasts | RAW264 | Osteoclast formation | 10.5 | [1] |
| Inhibition of RANKL-induced formation of multinuclear osteoclasts (Synthetic) | RAW264 | Osteoclast formation | 9.4 | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the therapeutic potential of this compound.
Protocol 1: In Vitro Osteoclastogenesis Assay
This protocol details the procedure for assessing the inhibitory effect of this compound on the differentiation of RAW264 cells into osteoclasts.
Materials:
-
RAW264 macrophage cell line
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL
-
This compound (natural or synthetic)
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining kit
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding: Seed RAW264 cells in a 96-well plate at a density of 1 x 10^4 cells/well in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Culture: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: After 24 hours, replace the medium with fresh α-MEM containing 50 ng/mL of RANKL and varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 μM). Include a vehicle control (e.g., DMSO).
-
Differentiation: Incubate the cells for 4 days to allow for osteoclast differentiation.
-
TRAP Staining: After the incubation period, fix the cells and stain for TRAP activity using a commercially available kit, following the manufacturer's instructions. TRAP-positive, multinucleated (≥3 nuclei) cells are identified as osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated cells in each well under a microscope.
-
Data Analysis: Calculate the IC50 value of this compound for the inhibition of osteoclast formation.
Protocol 2: Gene Expression Analysis by Real-Time RT-PCR
This protocol is for measuring the effect of this compound on the expression of osteoclast-specific genes, such as Nfatc1.
Materials:
-
RAW264 cells
-
6-well plates
-
RANKL
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
Real-time PCR system
-
Primers for Nfatc1 and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Cell Treatment: Seed RAW264 cells in 6-well plates and treat with RANKL (50 ng/mL) and different concentrations of this compound as described in Protocol 1.
-
RNA Extraction: After the desired incubation time (e.g., 24-48 hours), harvest the cells and extract total RNA using an appropriate kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using specific primers for Nfatc1 and the housekeeping gene.
-
Data Analysis: Analyze the relative gene expression levels using the ΔΔCt method.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound in inhibiting osteoclastogenesis.
Experimental Workflow Diagram
References
Application Notes and Protocols for Amakusamine, a Novel Lead Compound in Osteoporosis Drug Discovery
Introduction
Amakusamine is a marine-derived, simple methylenedioxy dibromoindole alkaloid isolated from the Psammocinia sp. sponge.[1][2][3][4] It has been identified as a promising lead compound for the development of novel therapeutics targeting bone-related diseases such as osteoporosis.[1][3] This document provides detailed application notes on its biological activity and protocols for key experiments to evaluate its potential in a research setting.
Biological Activity
This compound has been shown to inhibit the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced formation of multinuclear osteoclasts in RAW264 macrophage cells.[1][2][3][4] Osteoclasts are the primary cells responsible for bone resorption, and their overactivity is a key factor in the pathology of osteoporosis.[1] By inhibiting the formation of these cells, this compound presents a potential therapeutic strategy for preventing bone loss.
The mechanism of action for this compound involves the suppression of the Nuclear Factor of Activated T-cells c1 (NFATc1) signaling pathway.[1] NFATc1 is a master transcription factor for osteoclastogenesis.[1] this compound treatment leads to a concentration-dependent decrease in the expression of the Nfatc1 gene, thereby inhibiting the downstream processes required for osteoclast differentiation.[1]
Quantitative Data
The inhibitory activity of this compound and its synthetic derivatives on RANKL-induced osteoclast formation is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit 50% of osteoclast formation.
| Compound | Description | IC50 (µM) |
| This compound (Natural) | Isolated from Psammocinia sp. sponge | 10.5[1][2][3] |
| This compound (Synthetic) | Synthetically produced this compound | 9.4[1] |
| Derivative 7 | Lacks the Δ2 double bond | 25.6[1] |
| Derivative 8 | Methylenedioxy group replaced with two methoxy groups | Slightly more potent than this compound |
| Derivative 2 | Lacks bromine atoms | No inhibition at 50 µM[1] |
| Derivative 9 | Single bromine at C-4 | 16.8[1] |
| Derivative 10 | Single bromine at C-7 | 35.4[1] |
| Derivative 17 | Methyl group at C-3 | 8.1[1] |
| Derivative 18 | Hydroxymethyl group at C-3 | 10.0[1] |
| Derivative 19 | Formyl group at C-3 | 13.9[1] |
| Derivative 20 | Aminoethyl group (tryptamine derivative) | More potent than this compound (cytotoxic at 25 µM)[1] |
Experimental Protocols
1. RANKL-Induced Osteoclastogenesis Assay in RAW264 Cells
This protocol details the primary assay used to evaluate the anti-osteoclastogenic activity of this compound.
-
Cell Culture:
-
Maintain RAW264 macrophage cells in α-MEM (Minimum Essential Medium Alpha) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Osteoclast Differentiation:
-
Seed RAW264 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere overnight.
-
The following day, replace the medium with fresh α-MEM containing 50 ng/mL of RANKL.
-
Add this compound or its derivatives at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 4 days to allow for osteoclast differentiation.
-
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining:
-
After the 4-day incubation, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 10 minutes.
-
Wash the cells again with PBS.
-
Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions. TRAP-positive, multinucleated (≥3 nuclei) cells are identified as osteoclasts.
-
-
Quantification:
-
Count the number of TRAP-positive multinucleated osteoclasts in each well under a microscope.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
-
2. Real-Time Reverse Transcription PCR (RT-PCR) for Nfatc1 Expression
This protocol is used to determine the effect of this compound on the gene expression of the key osteoclastogenic transcription factor, NFATc1.
-
Cell Treatment and RNA Extraction:
-
Seed RAW264 cells in a 6-well plate and treat with RANKL (50 ng/mL) and different concentrations of this compound as described in the osteoclastogenesis assay.
-
After the desired incubation period (e.g., 24-48 hours), lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) primers.
-
-
Real-Time PCR:
-
Perform real-time PCR using a thermal cycler with SYBR Green master mix and specific primers for Nfatc1 and a housekeeping gene (e.g., Gapdh) for normalization.
-
The relative expression of Nfatc1 is calculated using the ΔΔCt method.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the RANKL-induced NFATc1 signaling pathway.
Caption: Workflow for evaluating this compound's anti-osteoclastogenic activity.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Amakusamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Amakusamine. The information is based on the successful synthesis reported by Tsukamoto et al. in the Journal of Natural Products (2021).
Frequently Asked Questions (FAQs)
Q1: My initial attempts at direct dibromination of 5,6-methylenedioxyindole are yielding the wrong isomer. What is happening?
A1: This is a known challenge. Direct dibromination of the 5,6-methylenedioxyindole core leads to the undesired 2,3-dibromo derivative instead of the target 4,7-dibromothis compound.[1] This is due to the inherent reactivity of the indole ring at the C2 and C3 positions. The recommended and successful strategy is to introduce the bromine atoms onto the benzene ring of a precursor before constructing the indole ring.[1]
Q2: I am having trouble with the dinitro intermediate [2,3-dibromo-5,6-methylenedioxy-1-(2-nitrovinyl)benzene]. It has very poor solubility. How can I proceed to the next step?
A2: You have encountered a key challenge in the reported synthesis. This intermediate is described as being extremely crystalline with very low solubility in common laboratory solvents.[1] The authors of the successful synthesis proceeded by using the crude product of the Henry reaction/dehydration sequence directly in the subsequent reductive cyclization step without purification. This avoids issues related to its poor solubility.
Q3: What is the overall yield I should expect for the successful three-step synthesis of this compound?
A3: The reported overall yield for the three-step synthesis, starting from 6-nitropiperonal, is 56%.[2]
Q4: Has there been any other successful total synthesis of this compound reported that I can compare with?
A4: As of the latest literature review, the synthesis reported by Tsukamoto et al. is the only published total synthesis of this compound. Therefore, direct comparison of different successful routes is not yet possible.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the key steps of the this compound synthesis.
Problem 1: Low yield in the dibromination of 6-nitropiperonal.
-
Possible Cause 1: Inadequate control of reaction temperature.
-
Solution: The reaction should be carefully monitored and the temperature maintained as specified in the protocol. Excursions in temperature can lead to side product formation.
-
-
Possible Cause 2: Purity of N-bromosuccinimide (NBS).
-
Solution: Use freshly recrystallized NBS for the reaction. Impurities in NBS can significantly affect the reaction outcome.
-
-
Possible Cause 3: Inefficient quenching of the reaction.
-
Solution: Ensure the reaction is quenched thoroughly with a saturated aqueous solution of sodium bicarbonate to neutralize the concentrated sulfuric acid.
-
Problem 2: Incomplete Henry reaction or formation of multiple products.
-
Possible Cause 1: Inactive aluminum oxide (Al2O3).
-
Solution: Use freshly activated, basic Al2O3. The activity of the alumina is crucial for the success of this reaction.
-
-
Possible Cause 2: Sub-optimal reaction time.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times can lead to lower yields of the desired product.
-
Problem 3: Low yield in the final reductive cyclization step.
-
Possible Cause 1: Impure crude dinitro intermediate.
-
Solution: While the dinitro intermediate is used crude due to solubility issues, ensure that the preceding steps are performed carefully to minimize the carry-over of impurities that could interfere with the iron-mediated reduction.
-
-
Possible Cause 2: Inefficient reduction.
-
Solution: Use a fine powder of high-purity iron. The surface area and purity of the iron are critical for the efficiency of the reduction and subsequent cyclization. Ensure vigorous stirring to maintain a good suspension of the iron powder.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for the successful total synthesis of this compound.
| Step | Starting Material | Product | Reagents | Solvent(s) | Yield |
| 1. Dibromination | 6-Nitropiperonal | 2,3-Dibromo-5,6-methylenedioxy-benzaldehyde | N-Bromosuccinimide (NBS), Concentrated H2SO4 | - | 63% |
| 2. Henry Reaction & Dehydration | Dibromobenzaldehyde | 2,3-Dibromo-5,6-methylenedioxy-1-(2-nitrovinyl)benzene | Nitromethane, Aluminum oxide (Al2O3), Acetic anhydride, Acetic acid | Acetic acid | Good |
| 3. Reductive Cyclization | Dinitrovinylbenzene | This compound (4,7-Dibromo-5,6-methylenedioxyindole) | Iron (Fe), Acetic acid | Benzene, Cyclohexane, Acetic acid | 56% (over 3 steps) |
Experimental Protocols
Key Experiment 1: Synthesis of 2,3-Dibromo-5,6-methylenedioxy-benzaldehyde
-
To a solution of 6-nitropiperonal (1.0 g, 5.1 mmol) in concentrated H2SO4 (10 mL) at 0 °C, add N-bromosuccinimide (3.6 g, 20.4 mmol, 4.0 equiv.) in portions over 15 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto ice water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, hexane/ethyl acetate = 9:1) to afford the desired dibromobenzaldehyde.
Key Experiment 2: Synthesis of this compound (Three-Step Sequence)
-
Henry Reaction & Dehydration: To a solution of 2,3-dibromo-5,6-methylenedioxy-benzaldehyde (1.0 g, 3.1 mmol) in acetic acid (10 mL), add nitromethane (0.38 mL, 7.1 mmol) and basic aluminum oxide (1.6 g).
-
Stir the mixture at room temperature for 2 hours.
-
Add acetic anhydride (1.5 mL, 15.5 mmol) and continue stirring for an additional 1 hour.
-
Quench the reaction with water and extract with chloroform. The crude product, 2,3-dibromo-5,6-methylenedioxy-1-(2-nitrovinyl)benzene, is used in the next step without further purification.
-
Reductive Cyclization: Dissolve the crude dinitro compound in a mixture of benzene (35 mL), cyclohexane (15 mL), and acetic acid (33 mL).
-
Add silica gel (5.5 g) and iron powder (4.3 g, 78 mmol) to the mixture at room temperature under an argon atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 40 minutes.
-
After cooling to room temperature, filter the mixture through a Celite pad, washing with chloroform.
-
Wash the organic layer with saturated brine, saturated NaHSO3 solution, and saturated NaHCO3 solution.
-
Dry the combined organic layer over MgSO4, and concentrate under reduced pressure.
-
Purify the crude material by flash chromatography (SiO2, 25% chloroform/n-hexane) to provide this compound as white crystals.
Visualizations
Logical Workflow for this compound Synthesis
Caption: Workflow comparing the unsuccessful and successful strategies for the total synthesis of this compound.
Troubleshooting Logic for Reductive Cyclization
Caption: Troubleshooting flowchart for the final reductive cyclization step in this compound synthesis.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges with Amakusamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amakusamine. The following information is designed to help you overcome common solubility issues encountered during in vitro experiments.
Troubleshooting Guide: this compound Solubility
Issue: Precipitate formation when adding this compound to aqueous buffer or cell culture media.
Possible Cause: this compound, a brominated indole alkaloid, is predicted to have low aqueous solubility. Direct addition to aqueous solutions will likely result in precipitation.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Prepare a Concentrated Stock Solution: Instead of dissolving this compound directly in your aqueous experimental medium, first prepare a high-concentration stock solution in an appropriate organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of poorly soluble compounds for cell-based assays.
-
Alternative Solvents: If DMSO is not compatible with your experimental setup, ethanol can be considered.
-
-
Determine the Maximum Tolerated Solvent Concentration: Before treating your cells, it is crucial to determine the maximum concentration of the organic solvent that your specific cell line can tolerate without affecting viability or function. Most cell lines can tolerate DMSO concentrations up to 0.5%, and some up to 1%, but it is always best to perform a vehicle control experiment.[1][2][3]
| Solvent | Recommended Max. Concentration in Final Culture Medium |
| DMSO | ≤ 0.5% (v/v) |
| Ethanol | ≤ 0.5% (v/v) |
-
Serial Dilution: Perform serial dilutions of your this compound stock solution into your cell culture medium or aqueous buffer. This should be done in a stepwise manner to avoid sudden changes in solvent polarity which can cause the compound to precipitate.
-
Vortexing and Sonication: After each dilution step, ensure the solution is thoroughly mixed by vortexing. If you still observe fine precipitate, brief sonication in a water bath can aid in dissolution.
-
Visual Inspection: Before adding the final solution to your cells, visually inspect it for any signs of precipitation. The solution should be clear.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Based on the chemical class of this compound (a brominated indole alkaloid), Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution. For in vitro cell culture experiments, it is critical to ensure the final concentration of DMSO in the medium is low (ideally ≤ 0.1% and not exceeding 0.5% v/v) to avoid solvent-induced cytotoxicity.[1][3][4] Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
Q2: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble when diluted into an aqueous solution. To address this, follow these steps:
-
Decrease the Final Concentration: Your target concentration of this compound in the final assay might be above its solubility limit in the final solvent composition. Try working with a lower final concentration of this compound.
-
Use a Higher Stock Concentration: Prepare a more concentrated stock solution in DMSO. This will allow you to add a smaller volume of the stock solution to your aqueous medium, thereby keeping the final DMSO concentration low while achieving the desired this compound concentration.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous medium, try a stepwise dilution. For example, add the DMSO stock to a small volume of medium, vortex well, and then add this mixture to the remaining volume of the medium.
Q3: Can I use solvents other than DMSO?
A3: Yes, other polar aprotic solvents or alcohols like ethanol may also be used to dissolve this compound. However, for any solvent, it is imperative to perform a vehicle control experiment to determine the maximum concentration your cells can tolerate without any cytotoxic effects.
Q4: How should I prepare a stock solution of this compound?
A4: The following is a general protocol for preparing a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is approximately 374.0 g/mol .
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Weigh out 3.74 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Q5: What is the mechanism of action of this compound?
A5: this compound has been shown to inhibit the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced formation of multinuclear osteoclasts in RAW264 cells.[5][6] This inhibitory effect is mediated through the suppression of the Nuclear Factor of Activated T-cells c1 (NFATc1) signaling pathway.[7]
Caption: this compound's inhibitory effect on the RANKL/NFATc1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. researchgate.net [researchgate.net]
- 6. This compound from a Psammocinia sp. Sponge: Isolation, Synthesis, and SAR Study on the Inhibition of RANKL-Induced Formation of Multinuclear Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimizing Amakusamine Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Amakusamine in cell-based assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful optimization of this compound concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a marine-derived methylenedioxy dibromoindole alkaloid.[1][2] Its primary reported biological activity is the inhibition of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced formation of multinuclear osteoclasts.[1][2] This inhibitory effect is achieved through the suppression of the Nuclear Factor of Activated T-cells c1 (NFATc1) signaling pathway.
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
A2: Based on published data, this compound has a reported IC50 value of 10.5 μM for the inhibition of RANKL-induced osteoclastogenesis in RAW264 cells.[1][2] Therefore, a sensible starting point for a dose-response experiment would be to test a range of concentrations around this value, for example, from 0.1 μM to 100 μM.
Q3: How should I prepare a stock solution of this compound?
A3: As with many small molecules, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing a high-concentration stock solution of this compound. It is recommended to prepare a concentrated stock, for instance, at 10 mM, which can then be serially diluted to the desired working concentrations in your cell culture medium. To prepare the stock solution, dissolve the powdered this compound in pure, sterile DMSO. Ensure the final concentration of DMSO in your cell culture wells remains low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What cell types are suitable for assays with this compound?
A4: Currently, the most well-documented cell line for this compound studies is the RAW264.7 macrophage cell line, which can be differentiated into osteoclasts.[1][2] However, given its mechanism of action targeting the RANKL/NFATc1 pathway, other cell types where this pathway is active could also be relevant for investigation.
Q5: How can I assess the cytotoxicity of this compound in my cell line?
A5: A standard cytotoxicity assay, such as an MTT, XTT, or CellTiter-Glo® assay, can be performed. This involves treating your cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours) and then measuring cell viability. This will help you determine the maximum non-toxic concentration for your subsequent functional assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | This compound, like many indole alkaloids, may have limited aqueous solubility. The final concentration of DMSO from the stock solution may be too low to maintain solubility. | 1. Check DMSO Concentration: Ensure the final DMSO concentration in the well is sufficient to maintain solubility, but still non-toxic to your cells (typically ≤ 0.5%). You might need to optimize this for your specific cell line.[3] 2. Warm the Medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution. 3. Serial Dilutions: Prepare intermediate dilutions of this compound in culture medium rather than adding a very small volume of highly concentrated stock directly to the well. 4. Solubilizing Agents: As a last resort, consider the use of biocompatible solubilizing agents, but be aware that these can have their own effects on the cells. |
| High background or inconsistent results in the assay. | This can be due to a variety of factors including uneven cell plating, edge effects in the plate, or issues with the detection reagent. | 1. Cell Plating: Ensure a uniform single-cell suspension before plating and be consistent with your plating technique.[4] 2. Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium instead. 3. Reagent Preparation: Prepare and use detection reagents according to the manufacturer's instructions. Ensure proper mixing and incubation times. |
| No observable effect of this compound on the target pathway. | The concentration range tested may be too low, the incubation time may be insufficient, or the specific signaling pathway may not be active in your chosen cell line. | 1. Expand Concentration Range: Test a broader range of this compound concentrations, including higher doses, while monitoring for cytotoxicity. 2. Optimize Incubation Time: Perform a time-course experiment to determine the optimal duration of this compound treatment. 3. Confirm Pathway Activity: Verify that the RANKL/NFATc1 signaling pathway is active and can be modulated in your cell line using a known positive control inhibitor. |
| Cell death observed at expected therapeutic concentrations. | The specific cell line being used may be more sensitive to this compound's cytotoxic effects. | 1. Perform a Detailed Cytotoxicity Assay: Accurately determine the cytotoxic concentration range for your specific cell line.[5] 2. Lower the Concentration: If possible, use lower, non-toxic concentrations for your functional assays. 3. Reduce Treatment Duration: A shorter exposure to this compound may be sufficient to observe the desired biological effect without causing significant cell death. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of RANKL-induced osteoclastogenesis in RAW264.7 cells.
Materials:
-
RAW264.7 cells
-
Alpha-MEM (Minimum Essential Medium Alpha) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant mouse RANKL
-
This compound
-
DMSO (Dimethyl Sulfoxide)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete Alpha-MEM and incubate overnight.[6]
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete Alpha-MEM to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO only) at the same final concentration as in the highest this compound treatment.
-
Treatment: The following day, carefully remove the medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of this compound.
-
Induction of Osteoclastogenesis: Add recombinant mouse RANKL to each well to a final concentration of 50 ng/mL (or the optimal concentration for your specific cell line and RANKL lot).[7]
-
Incubation: Incubate the plate for 4-5 days to allow for osteoclast differentiation.
-
TRAP Staining: After the incubation period, fix the cells and perform TRAP staining according to the manufacturer's protocol. TRAP-positive, multinucleated (≥3 nuclei) cells are considered osteoclasts.
-
Quantification: Count the number of TRAP-positive, multinucleated cells in each well using a microscope.
-
Data Analysis: Plot the number of osteoclasts as a function of this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: this compound Cytotoxicity Assay
This protocol describes how to assess the cytotoxic effects of this compound on a chosen cell line using an MTT assay.
Materials:
-
Your cell line of interest
-
Appropriate complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium as described in Protocol 1. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Replace the medium with the this compound dilutions and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified incubator to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot cell viability against this compound concentration to determine the cytotoxic profile.
Visualizations
Caption: this compound's inhibition of the RANKL signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. This compound from a Psammocinia sp. Sponge: Isolation, Synthesis, and SAR Study on the Inhibition of RANKL-Induced Formation of Multinuclear Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - EE [thermofisher.com]
- 5. scitechnol.com [scitechnol.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Evaluation of culture conditions for osteoclastogenesis in RAW264.7 cells | PLOS One [journals.plos.org]
Addressing off-target effects of Amakusamine in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing and mitigating the potential off-target effects of Amakusamine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
This compound is a potent inhibitor of the Serine/Threonine kinase, PKB/Akt. It specifically targets the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.
Q2: What are the potential off-target effects of this compound?
As with many kinase inhibitors, this compound may exhibit off-target activity against other kinases with structurally similar ATP-binding pockets. Known off-target interactions have been observed with some members of the PKC and PKA families, albeit with lower affinity.
Q3: How can I minimize off-target effects in my experiments?
Q4: What are the typical working concentrations for this compound?
The optimal working concentration of this compound can vary significantly depending on the cell type and experimental conditions. For in vitro kinase assays, concentrations in the range of 10-100 nM are typically effective. For cell-based assays, a starting concentration of 1-10 µM is recommended, followed by a dose-response analysis to determine the IC50.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected cell toxicity or morphological changes. | Off-target effects on essential cellular kinases. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Use a structurally unrelated inhibitor for the same target to confirm the phenotype is target-specific. 3. Conduct a washout experiment to see if the phenotype is reversible. |
| Inconsistent results between experiments. | Variability in experimental conditions or off-target effects. | 1. Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. 2. Test a fresh aliquot of this compound to rule out compound degradation. 3. Include positive and negative controls in every experiment. |
| The observed effect does not correlate with the known downstream signaling of the target kinase. | The phenotype may be due to an off-target effect. | 1. Perform a rescue experiment by expressing a drug-resistant mutant of the target kinase. 2. Use siRNA or shRNA to knockdown the putative off-target and see if the phenotype is reversed. 3. Profile this compound against a panel of kinases to identify potential off-targets. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| PKB/Akt1 | 15 |
| PKB/Akt2 | 25 |
| PKB/Akt3 | 20 |
| PKA | 1500 |
| PKCα | 800 |
| PKCβ | 1200 |
| CAMKII | >10000 |
| MAPK1 | >10000 |
Table 2: Cell-Based Assay Potency of this compound
| Cell Line | Target Pathway Inhibition (IC50, µM) | Cytotoxicity (CC50, µM) |
| MCF-7 | 1.2 | > 50 |
| U-87 MG | 2.5 | > 50 |
| PC-3 | 1.8 | 45 |
Key Experimental Protocols
Protocol 1: Washout Experiment to Assess Reversibility
-
Cell Plating: Plate cells at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at the desired concentration for a specific duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Washout:
-
Aspirate the media containing this compound.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Add fresh, drug-free culture medium.
-
-
Recovery: Culture the cells in the drug-free medium for various time points (e.g., 6, 12, 24, 48 hours).
-
Analysis: At each time point, assess the phenotype of interest (e.g., cell viability, protein phosphorylation) and compare it to the vehicle-treated control and the cells continuously exposed to the drug.
Protocol 2: Use of a Structurally Unrelated Inhibitor
-
Inhibitor Selection: Choose a well-characterized inhibitor of the same target (PKB/Akt) that has a different chemical scaffold from this compound (e.g., MK-2206).
-
Dose-Response: Perform a dose-response analysis for both this compound and the alternative inhibitor to determine their respective IC50 values in your experimental system.
-
Phenotypic Comparison: Treat cells with equipotent concentrations of this compound and the alternative inhibitor.
-
Analysis: Compare the cellular phenotype or the effect on downstream signaling induced by both inhibitors. If the observed effect is consistent between the two structurally different compounds, it is more likely to be a result of on-target inhibition.
Visualizations
Caption: this compound inhibits the PKB/Akt signaling pathway.
Caption: Experimental workflow for off-target effect identification.
Caption: Logic diagram for troubleshooting unexpected toxicity.
Amakusamine Experimental Design: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Amakusamine. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological activity of this compound?
A1: this compound is a marine natural product isolated from the Psammocinia sp. sponge. Its primary biological activity is the inhibition of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced formation of multinuclear osteoclasts.[1][2][3][4] This makes it a compound of interest for research into diseases characterized by excessive bone resorption, such as osteoporosis, rheumatoid arthritis, and periodontal disease.[2]
Q2: What is the mechanism of action of this compound?
A2: this compound exerts its inhibitory effect by suppressing the RANKL-induced expression of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[2] NFATc1 is a crucial transcription factor and a master regulator of osteoclastogenesis.[2] By inhibiting the NFATc1 signaling pathway, this compound prevents the differentiation of monocyte/macrophage precursors into mature, multinuclear osteoclasts.[2]
Q3: What is the IC50 of this compound in in-vitro osteoclastogenesis assays?
A3: The half-maximal inhibitory concentration (IC50) of this compound for the inhibition of RANKL-induced multinuclear osteoclast formation in RAW264 cells has been reported. The values for both natural and synthetic this compound are provided in the table below for comparison.
| Compound Form | IC50 (µM) |
| Natural this compound | 10.5 |
| Synthetic this compound | 9.4 |
Q4: Is this compound cytotoxic?
A4: Studies have shown that this compound does not exhibit significant cytotoxicity at concentrations effective for inhibiting osteoclastogenesis.[2] However, some synthetic derivatives, such as the aminoethyl derivative, have shown cytotoxicity at higher concentrations (e.g., 25 µM).[2] It is always recommended to perform a cytotoxicity assay, such as an MTT assay, in parallel with your functional experiments to rule out the possibility that the observed effects are due to cell death.
Troubleshooting Guides
Problem 1: Low Yield or Failure in this compound Synthesis
Symptoms:
-
Low overall yield of the final this compound product.
-
Failure in the direct dibromination of the 5,6-methylenedioxyindole precursor.[2]
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Bromination Strategy | Direct bromination of the 5,6-methylenedioxyindole core can lead to undesired products, such as the 2,3-dibromo derivative.[2] A more successful synthetic strategy involves introducing the two bromine atoms to the precursor (6-nitropiperonal) before the construction of the pyrrole ring.[2] |
| Poor Solubility of Intermediates | The dinitro compound intermediate can be highly crystalline and difficult to dissolve in many solvents, which can hinder the subsequent reduction step.[2] If you encounter this, proceed with the crude mixture for the reduction step using an excess of iron in acetic acid.[2] |
| Impure Starting Materials or Reagents | Ensure the purity of all starting materials and reagents. Use fresh N-bromosuccinimide (NBS) for the bromination step. |
| Suboptimal Reaction Conditions | Adhere strictly to the reported reaction conditions, including temperature, reaction time, and atmosphere (e.g., using an Argon atmosphere for the bromination step).[2] |
Problem 2: Inconsistent Results in Osteoclastogenesis Assays
Symptoms:
-
High variability in the number of TRAP-positive multinucleated cells between replicate wells.
-
No significant inhibition of osteoclast formation with this compound treatment compared to the vehicle control.
Possible Causes and Solutions:
| Cause | Solution |
| Cell Health and Seeding Density | RAW264 cells should be healthy and in the logarithmic growth phase. Ensure a consistent seeding density across all wells of your culture plate. |
| RANKL Activity | The activity of recombinant RANKL can vary between lots and manufacturers. Titrate each new lot of RANKL to determine the optimal concentration for inducing osteoclast differentiation in your system. |
| This compound Purity and Stability | Ensure the purity of your this compound sample. Impurities can interfere with the assay. This compound is a dibromoindole alkaloid; store it protected from light and at an appropriate temperature to prevent degradation. |
| Inconsistent TRAP Staining | Optimize the TRAP staining protocol. Ensure proper fixation and appropriate incubation times with the staining solution. |
| Subjectivity in Counting | Establish clear criteria for identifying a multinucleated osteoclast (e.g., containing three or more nuclei) and apply these criteria consistently across all samples. |
Problem 3: Unexpected Gene Expression Results from Real-Time RT-PCR
Symptoms:
-
No downregulation of Nfatc1 mRNA in this compound-treated cells.
-
High Cq values or no amplification in your target genes.
Possible Causes and Solutions:
| Cause | Solution |
| RNA Degradation | Use an RNase-free workflow to prevent RNA degradation. Assess RNA integrity using gel electrophoresis or a bioanalyzer before proceeding with cDNA synthesis. |
| Inefficient cDNA Synthesis | Ensure the reverse transcriptase and other components of your cDNA synthesis kit are active. Include a no-reverse transcriptase control to check for genomic DNA contamination. |
| Suboptimal Primer Design | Validate your primers for Nfatc1 and your reference gene(s) to ensure they have high efficiency and specificity. Run a melt curve analysis after each RT-PCR run. |
| Incorrect Timing of RNA Extraction | The expression of Nfatc1 is an early event in osteoclastogenesis. Harvest RNA at an appropriate time point after RANKL stimulation (e.g., 24 hours) to observe the effect of this compound.[2] |
Experimental Protocols
Osteoclast Formation Assay (TRAP Staining)
-
Cell Seeding: Seed RAW264 cells in a multi-well plate at a density of 2.7 x 10^4 cells/well.
-
Treatment: After cell adherence, treat the cells with 50 ng/mL of RANKL in the presence of varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for 4 days to allow for osteoclast differentiation.
-
Fixation: Wash the cells with PBS and fix them with an appropriate fixative (e.g., 10% formalin).
-
TRAP Staining: Stain the cells for tartrate-resistant acid phosphatase (TRAP) using a commercially available kit, following the manufacturer's instructions.
-
Quantification: Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) per well under a microscope.
Real-Time RT-PCR for Nfatc1 Expression
-
Cell Culture and Treatment: Seed RAW264 cells in a 6-well plate (2.7 x 10^4 cells/well). Treat the cells with 50 ng/mL of sRANKL and the desired concentrations of this compound (e.g., 30 or 50 µM) for 24 hours.[2]
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using SYBR Green or a probe-based assay with primers specific for Nfatc1 and a stable reference gene (e.g., Gapdh or Actb).
-
Data Analysis: Analyze the results using the ΔΔCq method to determine the relative expression of Nfatc1 mRNA.
Visualizations
Caption: this compound inhibits osteoclastogenesis by suppressing NFATc1 expression.
References
Validation & Comparative
A Comparative Guide to Osteoclastogenesis Inhibitors: Amakusamine and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Amakusamine, a marine-derived indole alkaloid, with other established osteoclastogenesis inhibitors, including the monoclonal antibody Denosumab, the class of Bisphosphonates, and Cathepsin K inhibitors. This document aims to be an objective resource, presenting supporting experimental data, detailed methodologies, and visual representations of the key signaling pathways involved in osteoclast differentiation and function.
Executive Summary
Osteoclasts, the primary cells responsible for bone resorption, are critical targets in the treatment of bone diseases such as osteoporosis, rheumatoid arthritis, and bone metastases. The differentiation and activation of osteoclasts, a process known as osteoclastogenesis, is tightly regulated by a complex network of signaling pathways. This guide delves into the mechanisms of action and comparative efficacy of four distinct classes of osteoclastogenesis inhibitors, providing a valuable resource for researchers in the field of bone biology and drug discovery.
Comparative Efficacy of Osteoclastogenesis Inhibitors
The following table summarizes the quantitative data on the inhibitory effects of this compound and other selected osteoclastogenesis inhibitors. It is important to note that the experimental conditions for determining these values may vary between studies, and direct comparisons should be made with caution.
| Inhibitor Class | Representative Compound | Target | Assay Type | Cell Type | IC50 Value | Citation(s) |
| Indole Alkaloid | This compound | RANKL-induced osteoclast formation | TRAP-positive multinucleated cell formation | RAW264.7 cells | 10.5 µM | [1][2][3][4] |
| RANKL Inhibitor | Denosumab | RANKL | Osteoclast differentiation | Human GCTB cells | Not typically measured by IC50; high affinity binding | [5][6] |
| Bisphosphonate | Alendronate | Farnesyl Diphosphate Synthase | Enzyme activity | Recombinant human | 460 nM | |
| Bisphosphonate | Risedronate | Farnesyl Diphosphate Synthase | Enzyme activity | Recombinant human | 3.9 nM | |
| Cathepsin K Inhibitor | Odanacatib | Cathepsin K | Bone resorption (CTX release) | Human osteoclasts | 9.4 nM | |
| Cathepsin K Inhibitor | Odanacatib | Cathepsin K | Bone resorption (resorption area) | Human osteoclasts | 6.5 nM |
Mechanisms of Action and Signaling Pathways
The inhibitors discussed in this guide target different key steps in the osteoclastogenesis and bone resorption process. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention for each inhibitor class.
1. RANKL/RANK Signaling and the Central Role of NFATc1
The binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK on osteoclast precursors is the primary trigger for osteoclast differentiation. This interaction initiates a signaling cascade that leads to the activation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).
References
- 1. Marine natural products that inhibit osteoclastogenesis and promote osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from a Psammocinia sp. Sponge: Isolation, Synthesis, and SAR Study on the Inhibition of RANKL-Induced Formation of Multinuclear Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. por.hu [por.hu]
- 6. In Vitro Study of the Effects of Denosumab on Giant Cell Tumor of Bone: Comparison with Zoledronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Amakusamine and Other Marine Natural Products in the Inhibition of Osteoclastogenesis
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the efficacy of Amakusamine against other marine-derived compounds in the context of osteoporosis and related bone disorders. This document synthesizes experimental data on their biological activity, focusing on the inhibition of osteoclast formation and function.
The homeostasis of bone tissue is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. An imbalance favoring osteoclast activity leads to pathological bone loss, as seen in osteoporosis. The discovery of marine natural products with potent inhibitory effects on osteoclastogenesis presents a promising avenue for the development of novel therapeutics. This guide focuses on this compound, a dibrominated indole alkaloid, and compares its efficacy with other notable marine-derived compounds.
Quantitative Efficacy of Marine Natural Products on Osteoclastogenesis
The following table summarizes the in vitro efficacy of this compound and selected marine natural products in inhibiting osteoclast differentiation and function. The data is compiled from various studies to provide a comparative overview.
| Compound | Marine Source | Bioactive Class | Target Cell Line | Efficacy Metric | Value | Mechanism of Action |
| This compound | Psammocinia sp. (Sponge) | Indole Alkaloid | RAW264 | IC50 (Osteoclast Formation) | 10.5 µM[1] | Suppression of NFATc1 signaling pathway[1] |
| Biselyngbyaside | Lyngbya sp. (Cyanobacterium) | Macrolide | RAW264 | IC50 (TRAP Activity) | 6 nM[1] | Inhibition of c-Fos and NFATc1 expression[2] |
| Fucoxanthin | Brown Algae | Carotenoid | RAW264.7 | Effective Concentration | 2.5 µM[1][3] | Modulation of MAP Kinase and Nrf2 signaling; Apoptosis induction[3][4] |
| Hymenialdisine | Axinella verrucosa (Sponge) | Bromopyrrole Alkaloid | Bone Marrow Macrophages (BMMs) | Effective Concentration | Not specified, but dose-dependent | Blocking NF-κB and MAPK signaling pathways, and NFATc1 expression[1][5] |
| Macrolactin F | Unidentified deep-sea bacterium | Macrolide | BMMs | Effective Concentration | Not specified, but dose-dependent | Suppression of Akt, MAPK, and NFATc1 pathways[1][6] |
Detailed Experimental Protocols
The methodologies described below are based on the cited literature for the evaluation of anti-osteoclastogenic activity.
This compound: Inhibition of Osteoclast Formation[1]
-
Cell Culture: Murine macrophage RAW264 cells were cultured in α-MEM supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Osteoclast Differentiation: RAW264 cells were seeded in 96-well plates. After 24 hours, the medium was replaced with fresh medium containing RANKL (50 ng/mL) and various concentrations of this compound. The cells were cultured for an additional 4 days.
-
TRAP Staining: After incubation, the cells were fixed with 10% formalin and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) were counted as osteoclasts.
-
Data Analysis: The concentration of this compound that inhibited 50% of the formation of multinucleated osteoclasts was determined as the IC50 value.
Biselyngbyaside: Inhibition of TRAP Activity and Osteoclast Formation[1][2]
-
Cell Culture: Murine monocytic RAW264 cells and primary bone marrow-derived macrophages (BMMs) were used.
-
Osteoclast Differentiation: Cells were stimulated with RANKL to induce differentiation into osteoclasts.
-
TRAP Activity Assay: The enzymatic activity of TRAP was measured in cell lysates using p-nitrophenyl phosphate as a substrate. The concentration of Biselyngbyaside that inhibited 50% of TRAP activity was calculated as the IC50 value.
-
Osteoclast Formation Assay: The number of TRAP-positive multinucleated cells was quantified after treatment with Biselyngbyaside at various concentrations.
Fucoxanthin: Inhibition of Osteoclastogenesis[3][4]
-
Cell Culture: RAW264.7 macrophage cells were used.
-
Osteoclast Differentiation: Cells were stimulated with RANKL to differentiate into osteoclast-like cells.
-
Inhibition Assay: Fucoxanthin was added to the culture medium at the time of RANKL stimulation. The formation of osteoclast-like cells was assessed after a set incubation period.
-
Apoptosis Assay: To determine if Fucoxanthin induces apoptosis in osteoclast-like cells, assays such as caspase-3 activation were performed.
Hymenialdisine: Inhibition of Osteoclastogenesis[1][5]
-
Cell Culture: Primary bone marrow macrophages (BMMs) were used.
-
Osteoclast Differentiation: BMMs were cultured with M-CSF and RANKL to induce osteoclast formation.
-
Inhibition Assay: Hymenialdisine was added at different concentrations during the differentiation process. The number of TRAP-positive multinucleated cells was determined.
-
Western Blot Analysis: To elucidate the mechanism of action, the effect of Hymenialdisine on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways was analyzed by Western blotting.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in osteoclastogenesis and a general experimental workflow for assessing the efficacy of marine natural products.
Caption: RANKL signaling pathway in osteoclastogenesis and points of inhibition by marine natural products.
Caption: General experimental workflow for evaluating anti-osteoclastogenic marine natural products.
References
- 1. Marine natural products that inhibit osteoclastogenesis and promote osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biselyngbyaside, isolated from marine cyanobacteria, inhibits osteoclastogenesis and induces apoptosis in mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fucoxanthin Suppresses Osteoclastogenesis via Modulation of MAP Kinase and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hymenialdisine: A Marine Natural Product That Acts on Both Osteoblasts and Osteoclasts and Prevents Estrogen-Dependent Bone Loss in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrolactin F inhibits RANKL-mediated osteoclastogenesis by suppressing Akt, MAPK and NFATc1 pathways and promotes osteoblastogenesis through a BMP-2/smad/Akt/Runx2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Target of Amakusamine: A Comparative Guide to Modern Approaches
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of modern experimental techniques for validating the molecular target of bioactive compounds, using the marine natural product Amakusamine as a case study. While this compound is known to inhibit osteoclastogenesis by suppressing the RANKL-NFATc1 signaling pathway, its direct molecular target remains to be elucidated. This guide outlines key methodologies that can be employed to identify and validate such targets.
Introduction to this compound and its Biological Activity
This compound, a brominated indole alkaloid isolated from a marine sponge of the Psammocinia species, has demonstrated potent inhibitory effects on the formation of multinucleated osteoclasts.[1][2][3][4] Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis. This compound has been shown to inhibit the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced differentiation of RAW264 cells into osteoclasts with a half-maximal inhibitory concentration (IC50) of 10.5 μM.[1][2][3][4] The mechanism of action is attributed to the suppression of the Nuclear Factor of Activated T-cells c1 (NFATc1) signaling pathway, a key regulator of osteoclastogenesis.[1]
Comparison of this compound with Alternative Osteoclastogenesis Inhibitors
Several other natural products have been identified as inhibitors of RANKL-induced osteoclastogenesis, offering potential alternatives to this compound. A comparative summary of their potencies is presented below.
| Compound | Source | IC50 (Osteoclastogenesis Inhibition) |
| This compound | Marine Sponge (Psammocinia sp.) | 10.5 μM[1][2][3][4][5] |
| (-)-6-epi-notoamide T | Terrestrial Fungi (Aspergillus amoenus) | 1.7 μM[2][5] |
| Austalide V | Marine-derived Fungus (Penicillium rudallense) | 1.9 μM[5] |
| Biselyngbyaside | Marine Cyanobacterium (Lyngbya sp.) | 6 nM[5] |
| 6β,9α-dihydroxy-14-p-nitrobenzoylcinnamolide | Marine-derived Fungus (Aspergillus ochraceus) | 0.5 µM[5] |
| Ceylonamide A | 13 μM[5] | |
| Ceylonamide B | 18 μM[5] |
Methodologies for Molecular Target Validation
Identifying the direct molecular target of a bioactive compound like this compound is a critical step in drug development. This section compares three powerful, label-free techniques for target deconvolution.
Comparison of Target Validation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | A modified version of the compound ("bait") is immobilized on a solid support to capture its binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry. | Direct identification of binding partners. Can be used for a wide range of affinities. | Requires chemical modification of the compound, which may alter its binding properties. Non-specific binding can be a challenge. |
| Drug Affinity Responsive Target Stability (DARTS) | Based on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule. Proteins from a cell lysate are treated with the compound and then subjected to limited proteolysis. The stabilized proteins are identified by mass spectrometry. | Does not require modification of the compound. Can be performed with complex cell lysates. | May not be suitable for all protein-ligand interactions. The degree of stabilization can vary. |
| Cellular Thermal Shift Assay (CETSA) | Relies on the phenomenon that a protein's thermal stability is altered upon ligand binding. Cells or cell lysates are heated to various temperatures in the presence or absence of the compound. The amount of soluble protein at each temperature is quantified to determine changes in melting temperature. | In situ target engagement can be assessed in live cells. No compound modification is needed. | Not all proteins exhibit a clear thermal shift upon ligand binding. Requires specific antibodies for western blot-based detection or advanced proteomics for proteome-wide analysis. |
Experimental Protocols
Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for immobilization on a solid support (e.g., agarose beads).
-
Affinity Matrix Preparation: Covalently couple the this compound analog to the solid support.
-
Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., RAW264 cells).
-
Affinity Capture: Incubate the cell lysate with the this compound-coupled beads. Include a control with beads coupled to a linker alone or an inactive analog.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, for example, by competing with an excess of free this compound or by changing the buffer conditions.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysate Preparation: Prepare a protein lysate from RAW264 cells.
-
Compound Incubation: Treat the lysate with this compound or a vehicle control (e.g., DMSO).
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to the lysates and incubate for a specific time to allow for partial digestion.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Protein Separation: Separate the protein fragments by SDS-PAGE.
-
Analysis: Visualize the protein bands that are protected from digestion in the this compound-treated sample compared to the control. Excise these bands and identify the proteins by mass spectrometry.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact RAW264 cells with this compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of a specific protein of interest at each temperature using Western blotting with a specific antibody. Alternatively, for proteome-wide analysis, the entire soluble proteome can be analyzed by mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Visualizing the Molecular Context
To understand the biological context of this compound's activity, it is crucial to visualize the signaling pathway it perturbs and the experimental workflows for target validation.
RANKL-NFATc1 Signaling Pathway
Caption: RANKL-NFATc1 signaling pathway in osteoclastogenesis.
Experimental Workflow for Target Identification
Caption: Comparative workflow for target identification methods.
Logical Relationship in Target Validation
Caption: Logical flow for validating a molecular target.
Conclusion
While the inhibitory effect of this compound on the RANKL-NFATc1 signaling pathway is established, the identification of its direct molecular target is a crucial next step for its development as a potential therapeutic agent. This guide provides a comparative overview of powerful, label-free techniques—Affinity Chromatography-Mass Spectrometry, DARTS, and CETSA—that can be employed for this purpose. The choice of method will depend on the specific characteristics of this compound and the available resources. A successful target validation effort will not only elucidate the precise mechanism of action of this compound but also pave the way for the rational design of more potent and selective inhibitors of osteoclastogenesis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound from a Psammocinia sp. Sponge: Isolation, Synthesis, and SAR Study on the Inhibition of RANKL-Induced Formation of Multinuclear Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marine natural products that inhibit osteoclastogenesis and promote osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
An Independent Comparative Analysis of Amakusamine's Anti-osteoclastogenic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Amakusamine, a marine-derived indole alkaloid, and its synthetic analogues. The focus is on the independent verification of its mechanism of action in inhibiting osteoclast formation. All data and protocols are derived from published experimental findings to ensure a basis in verifiable evidence.
This compound, a methylenedioxy dibromoindole alkaloid isolated from the Psammocinia sp. marine sponge, has been identified as an inhibitor of osteoclastogenesis.[1][2][3] Osteoclasts are multinucleated cells responsible for bone resorption, and their overactivity can lead to diseases like osteoporosis.[1][2] The formation of these cells is critically dependent on the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.[1][2] this compound exerts its effect by inhibiting the RANKL-induced formation of these multinuclear osteoclasts.[1][2][3]
The primary mechanism involves the suppression of the master regulator for osteoclastogenesis, Nuclear Factor of Activated T cells c1 (NFATc1).[2] By inhibiting the RANKL-induced expression of the Nfatc1 gene, this compound effectively halts the downstream signaling cascade required for macrophage precursors to differentiate and fuse into mature osteoclasts.[2]
Comparative Efficacy of this compound and its Analogues
The biological activity of this compound is highly dependent on its chemical structure, particularly its bromine substituents. A structure-activity relationship (SAR) study using synthetic analogues has demonstrated that the presence and position of these halogen atoms are crucial for its inhibitory potency. The following table summarizes the quantitative data from these comparative experiments.
| Compound Name | Description | IC₅₀ (μM) |
| This compound (1) | 4,7-dibromo (Natural) | 10.5 |
| This compound (1) | 4,7-dibromo (Synthetic) | 9.4 |
| Analogue (2) | No bromine atoms | > 50 (No inhibition) |
| Analogue (9) | Bromine at C-4 | 16.8 |
| Analogue (10) | Bromine at C-7 | 35.4 |
| Analogue (11) | Chlorines at C-4 and C-7 | 40.0 |
| Data sourced from Maeyama, Y., et al., J Nat Prod, 2021.[2][4] |
The data clearly indicates that the two bromine atoms at the C-4 and C-7 positions are essential for potent activity. The complete removal of bromine results in a loss of function, and replacement with chlorine significantly weakens the inhibitory effect.[2][4]
Visualized Mechanism and Experimental Workflow
To clarify the biological context and the experimental process used for verification, the following diagrams are provided.
Key Experimental Protocols
The following protocols are summarized from the methodologies reported in the primary literature to allow for independent verification and replication.
RANKL-Induced Osteoclastogenesis Assay
This assay quantifies the formation of multinucleated osteoclasts from macrophage precursor cells.
-
Cell Line: RAW264 macrophage cells.
-
Seeding: Cells are seeded in a 96-well plate and cultured for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing RANKL (50 ng/mL) and varying concentrations of the test compound (e.g., this compound). A control group contains RANKL but no test compound.
-
Incubation: Cells are incubated for 4 days to allow for differentiation into osteoclasts.
-
Staining: After incubation, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: The number of TRAP-positive multinucleated cells (containing three or more nuclei) is counted under a microscope for each concentration.
-
Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
Real-Time Reverse Transcription PCR (RT-PCR)
This protocol is used to measure the effect of this compound on the gene expression of the key transcription factor, Nfatc1.
-
Cell Culture and Treatment: RAW264 cells are cultured and treated with RANKL (50 ng/mL) and the test compound as described in the osteoclastogenesis assay.
-
RNA Extraction: After the treatment period, total RNA is isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Real-time PCR is performed using the synthesized cDNA, specific primers for the Nfatc1 gene, and a housekeeping gene (e.g., β-actin) for normalization.
-
Analysis: The relative expression level of Nfatc1 mRNA is calculated. A dose-dependent suppression of Nfatc1 expression by the test compound confirms the inhibitory mechanism.[2]
References
Unveiling the Structure-Activity Relationship of Amakusamine Analogs in Osteoclastogenesis Inhibition
A detailed comparative analysis of synthetic Amakusamine derivatives reveals key structural motifs crucial for inhibiting the formation of multinuclear osteoclasts, offering a promising avenue for the development of novel anti-osteoporotic agents.
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various synthetic analogs of this compound, a dibromoindole alkaloid isolated from a marine sponge. The primary biological activity evaluated is the inhibition of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced formation of multinuclear osteoclasts in RAW264 cells. This process, known as osteoclastogenesis, is a critical target in the treatment of osteoporosis and other bone-related diseases. The data presented herein is derived from peer-reviewed research and aims to guide researchers and drug development professionals in the design of more potent and selective this compound-based therapeutics.
Comparative Biological Activity of this compound and its Analogs
The inhibitory potential of this compound and its synthetic derivatives against RANKL-induced osteoclast formation was quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values, providing a clear comparison of the efficacy of each analog.
| Compound | Description | IC50 (µM)[1] | Cytotoxicity at 25 µM[1] |
| This compound (1) | Natural Product | 10.5 | Not observed |
| Synthetic this compound (1) | Synthesized | 9.4 | Not observed |
| Analog 2 | No bromine atoms | > 50 | Not observed |
| Analog 7 | Reduced Δ2 double bond | 25.6 | Not observed |
| Analog 8 | Methylenedioxy replaced with two methoxy groups | Slightly enhanced activity | Not observed |
| Analog 9 | Single bromine at C-4 | 16.8 | Not observed |
| Analog 10 | Single bromine at C-7 | 35.4 | Not observed |
| Analog 20 | Aminoethyl derivative | More potent than this compound | Observed |
Key Findings from the Structure-Activity Relationship (SAR) Study
The comparative data reveals several critical structural features that govern the anti-osteoclastogenic activity of this compound analogs:
-
The Presence of Bromine Atoms is Essential: The complete removal of bromine atoms from the indole core (Analog 2) resulted in a significant loss of inhibitory activity (IC50 > 50 µM), highlighting the necessity of these halogen substitutions for biological function.[1]
-
A Single Bromine is Insufficient: Analogs with only one bromine atom at either the C-4 (Analog 9) or C-7 (Analog 10) position were less potent than the dibrominated parent compound, this compound.[1]
-
The Δ2 Double Bond is Important: Reduction of the Δ2 double bond (Analog 7) led to a decrease in inhibitory activity, indicating the importance of this feature for optimal potency.[1]
-
Modification of the Methylenedioxy Group: Replacing the methylenedioxy group with two methoxy groups (Analog 8) slightly enhanced the inhibitory activity, suggesting that this part of the molecule can be modified to improve efficacy.[1]
-
Introduction of an Aminoethyl Group: The aminoethyl derivative (Analog 20) showed increased potency but also exhibited cytotoxicity at a concentration of 25 µM, indicating a potential therapeutic window limitation for this modification.[1]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Inhibition of RANKL-Induced Formation of Multinuclear Osteoclasts
RAW264 cells, a murine macrophage cell line, were cultured in the presence of RANKL to induce their differentiation into osteoclasts. The assay was performed as follows:
-
Cell Seeding: RAW264 cells were seeded in a 96-well plate at a suitable density.
-
Compound Treatment: The cells were treated with varying concentrations of this compound or its synthetic analogs.
-
Induction of Osteoclastogenesis: RANKL was added to the cell culture medium to stimulate the differentiation of RAW264 cells into osteoclasts.
-
Incubation: The plates were incubated for a period of time to allow for osteoclast formation.
-
TRAP Staining: The cells were then fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: The number of TRAP-positive multinuclear cells (containing three or more nuclei) was counted under a microscope.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of the osteoclast formation, was calculated from the dose-response curve.[1]
Cytotoxicity Assay
The cytotoxicity of the this compound analogs was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: RAW264 cells were seeded in a 96-well plate.
-
Compound Treatment: The cells were treated with the test compounds at a concentration of 50 µM (or 25 µM for the aminoethyl derivative).
-
Incubation: The cells were incubated for a specified period.
-
MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
RANKL Signaling Pathway in Osteoclastogenesis
The following diagram illustrates the signaling cascade initiated by RANKL binding to its receptor RANK, leading to the differentiation of osteoclast precursors into mature osteoclasts. This compound and its analogs are believed to exert their inhibitory effects by modulating this pathway.
Caption: RANKL signaling pathway leading to osteoclast differentiation.
References
Benchmarking Amakusamine: A Comparative Guide to its Potency in Inhibiting Osteoclastogenesis
For Immediate Release
This guide provides a comprehensive comparison of Amakusamine, a novel dibromoindole alkaloid, against established inhibitors of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of bone metabolism and the discovery of new therapeutic agents for bone disorders such as osteoporosis.
This compound, isolated from a marine sponge of the Psammocinia genus, has been identified as an inhibitor of RANKL-induced formation of multinucleated osteoclasts.[1][2][3] Its mechanism of action targets the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) signaling pathway, a critical regulator of osteoclast differentiation.[1][2] This guide benchmarks the in vitro potency of this compound against well-established inhibitors of this pathway, providing a quantitative basis for its potential as a novel anti-resorptive agent.
Comparative Potency of this compound and Established Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other known inhibitors of RANKL-induced osteoclastogenesis. All data is presented for the murine macrophage cell line RAW264.7, a widely used model for studying osteoclast differentiation.
| Compound | Target | IC50 (in RAW264.7 cells) | Reference |
| This compound | NFATc1 Signaling Pathway | 10.5 µM | [1][2][3] |
| FK506 (Tacrolimus) | Calcineurin/NFATc1 | ~1 µM (in co-culture) | [4] |
| Cyclosporine A | Calcineurin/NFATc1 | High concentration (1,000 ng/ml) shows blockade | [1] |
| Denosumab | RANKL | Effective at 100 µg/mL | [5] |
| Osteoprotegerin (OPG) | RANKL | Effective at 80 ng/mL | [2] |
Experimental Protocols
The following protocols describe the key experiments utilized to determine the inhibitory potency of the compounds listed above.
Osteoclastogenesis Inhibition Assay
This assay is the primary method for quantifying the ability of a compound to inhibit the formation of mature osteoclasts from precursor cells.
-
Cell Culture: Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Induction of Osteoclastogenesis: Cells are seeded in 96-well plates and stimulated with Recombinant Murine RANKL (typically 30-100 ng/mL) to induce differentiation into osteoclasts.[6][7][8]
-
Compound Treatment: The test compound (e.g., this compound) is added to the culture medium at various concentrations at the time of RANKL stimulation.
-
Incubation: The cells are incubated for 4-5 days to allow for the formation of multinucleated osteoclasts. The medium is typically changed every 2 days.
-
Quantification: The extent of osteoclastogenesis is quantified using Tartrate-Resistant Acid Phosphatase (TRAP) staining.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a hallmark enzyme of mature osteoclasts. Staining for TRAP activity allows for the visualization and quantification of osteoclast formation.
-
Fixation: After the incubation period, the cells are washed with PBS and fixed with a fixative solution (e.g., 10% formalin) for 5-10 minutes at room temperature.
-
Washing: The cells are washed multiple times with deionized water.
-
Staining: A TRAP staining solution, containing a chromogenic substrate and tartrate, is added to each well. The plate is incubated at 37°C for 20-60 minutes, or until a visible color change is observed in the osteoclasts.
-
Washing and Imaging: The staining solution is removed, and the wells are washed with water. The stained, multinucleated (typically ≥3 nuclei) TRAP-positive cells are then counted under a microscope.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: RANKL signaling pathway leading to osteoclastogenesis.
Caption: Workflow for osteoclastogenesis inhibition assay.
References
- 1. Gene array identification of osteoclast genes: differential inhibition of osteoclastogenesis by cyclosporin A and granulocyte macrophage colony stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osteoprotegerin exposure at different stages of osteoclastogenesis differentially affects osteoclast formation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of efficacy on RANKL induced osteoclast from RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of culture conditions for osteoclastogenesis in RAW264.7 cells | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of Amakusamine: A Guide for Laboratory Professionals
This document provides a comprehensive overview of the proper disposal procedures for Amakusamine and associated contaminated materials in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Key Safety and Handling Precautions
Personnel handling this compound should be trained in managing cytotoxic substances and have access to appropriate Personal Protective Equipment (PPE).[4] This includes, but is not limited to:
-
Disposable gowns
-
Two pairs of chemotherapy-grade gloves
-
Eye protection (safety glasses or goggles)
-
Face shield (if there is a risk of splashing)
-
Respiratory protection (as determined by a risk assessment)
All handling of this compound, especially in powdered form, should be conducted in a certified biological safety cabinet (BSC) or a containment ventilated enclosure to minimize the risk of inhalation and contamination.[5]
This compound Waste Disposal Workflow
The proper disposal of this compound waste is a multi-step process that begins at the point of generation and ends with collection by a certified hazardous waste contractor. The following diagram illustrates the recommended workflow.
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Segregation at the Point of Use:
Immediately after generation, this compound waste must be segregated from other laboratory waste streams.[6] Different types of cytotoxic waste should be contained separately.
-
Sharps Waste: Needles, syringes, glass vials, and other sharp items contaminated with this compound must be placed in a designated, puncture-resistant sharps container with a purple lid.[6]
-
Solid Waste: Non-sharp contaminated items such as gloves, gowns, bench paper, and plasticware should be disposed of in a red cytotoxic waste container or a plastic container lined with a thick, clear bag and clearly labeled as "Cytotoxic Waste".[4]
-
Liquid Waste: Unused solutions of this compound or solvents used for rinsing contaminated glassware should be collected in a dedicated, leak-proof, and shatter-resistant container. This container must be clearly labeled with its contents.
2. Container Labeling:
All waste containers must be clearly and accurately labeled.[6] The label should include:
-
The words "Cytotoxic Waste"
-
The universal cytotoxic hazard symbol
-
The date the waste was first added to the container
-
The laboratory of origin (building and room number)
3. Storage:
Cytotoxic waste containers should be stored in a secure, designated area within the laboratory.[7] This area should be away from general traffic and clearly marked with a warning sign. Storage should be temporary, with regular pick-ups scheduled with a certified hazardous waste disposal service.
4. Final Disposal:
The final disposal of this compound waste must be conducted by a licensed hazardous waste management company.[8] This typically involves high-temperature incineration to ensure the complete destruction of the cytotoxic compounds.[6]
Chemical and Physical Properties of this compound
The following table summarizes the known properties of this compound based on available literature.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅Br₂NO₂ | |
| Appearance | White crystals | [1] |
| Melting Point | 215–220 °C | [1] |
| Biological Activity | Inhibits RANKL-induced formation of multinuclear osteoclasts | [1][2][3] |
| IC₅₀ | 10.5 μM in RAW264 cells | [1][2][3] |
Mechanism of Action: Inhibition of RANKL Signaling
This compound has been shown to inhibit the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced formation of multinuclear osteoclasts.[1][2][3] This signaling pathway is critical for osteoclast differentiation and activation.[9][10][11][12] The diagram below illustrates the key components of this pathway.
Caption: this compound inhibits the RANKL signaling pathway.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general procedures for handling and disposing of cytotoxic waste in a laboratory setting should be followed. These protocols are typically established by an institution's Environmental Health and Safety (EHS) department and comply with local and national regulations. Researchers should consult their institution's EHS guidelines for specific protocols.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound from a Psammocinia sp. Sponge: Isolation, Synthesis, and SAR Study on the Inhibition of RANKL-Induced Formation of Multinuclear Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]
- 11. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for Amakusamine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling Amakusamine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
Summary of Hazards:
| Hazard Statement | GHS Classification | Precautionary Action |
| Harmful if swallowed.[1] | Acute Toxicity, Oral 4[1] | Do not eat, drink, or smoke when using this product. Wash thoroughly after handling. If swallowed, call a poison center or doctor.[1] |
| Suspected of damaging fertility or the unborn child.[1] | Toxic to Reproduction 2[1] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice/attention.[1] |
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield in combination with goggles should be worn.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are required. Due to the lack of specific testing, it is advisable to double-glove when handling the pure substance or concentrated solutions.[1] |
| Body Protection | A lab coat or chemical-resistant apron must be worn. For procedures with a higher risk of contamination, disposable coveralls are recommended. |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. All work with solid this compound should be performed in a certified chemical fume hood or a powder containment hood.[3] |
Operational Plans: Handling and Storage
Adherence to strict operational procedures is critical to minimize exposure and ensure a safe working environment.
Workflow for Handling this compound Powder:
Workflow for safely handling this compound powder.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
The storage area should be secured and accessible only to authorized personnel.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill Response Workflow:
Procedural flowchart for responding to an this compound spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[4]
Waste Segregation and Collection:
-
Solid Waste:
-
Includes contaminated gloves, weigh paper, absorbent pads, and disposable lab coats.
-
Collect in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Includes unused solutions and solvent rinses.
-
Collect in a dedicated, clearly labeled, shatter-resistant container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Disposal Procedure:
-
All waste containers must be sealed and labeled with "Hazardous Waste" and the full chemical name "this compound".[4]
-
Store waste in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Do not dispose of this compound down the drain or in regular trash.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
